Product packaging for 2-(2-Methyl-1,3-thiazol-4-yl)acetamide(Cat. No.:CAS No. 185623-66-9)

2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B069583
CAS No.: 185623-66-9
M. Wt: 156.21 g/mol
InChI Key: QSGPRSNMQHVIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Methyl-1,3-thiazol-4-yl)acetamide is a high-purity synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a core thiazole heterocycle, a privileged scaffold known for its prevalence in bioactive molecules. The acetamide functional group enhances its utility as a versatile building block for the synthesis of more complex chemical entities. Researchers value this compound for its potential application in developing novel ligands and probes, particularly for central nervous system (CNS) targets, given the structural similarity of the thiazole moiety to key pharmacophores in various neuroactive compounds. Its mechanism of action is context-dependent on the final synthesized molecule but often involves interactions with enzymatic sites or neurotransmitter receptors. This reagent is essential for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of new chemical space in drug discovery, especially in programs targeting infectious diseases, neurological disorders, and inflammatory conditions. It is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, guaranteeing reliable and reproducible results in your research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2OS B069583 2-(2-Methyl-1,3-thiazol-4-yl)acetamide CAS No. 185623-66-9

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGPRSNMQHVIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377701
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185623-66-9
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for the specific compound 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is limited. This guide provides a comprehensive overview of its predicted properties and collates experimental data from structurally similar thiazole and acetamide derivatives to serve as a reference for researchers, scientists, and drug development professionals. The experimental protocols and biological activities detailed herein are based on analogous compounds and should be adapted and verified for the specific molecule of interest.

Chemical Properties and Identification

This compound is a heterocyclic compound featuring a methyl-substituted thiazole ring linked to an acetamide group. The thiazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₆H₈N₂OS-
Molecular Weight 156.21 g/mol -
CAS Number Not available-
Predicted XLogP3-AA -0.5PubChem
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted Rotatable Bond Count 2PubChem

Physicochemical Properties

Table 2: Physicochemical Data of Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)SolubilityReference
Acetamide79 - 81221.2Soluble in water, ethanol, pyridine
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamideNot availableNot availableNot available
2-(2-acetamido-1,3-thiazol-4-yl)-N-methylacetamideNot availableNot availableNot available

Synthesis and Experimental Protocols

A general synthetic route to this compound would likely involve the Hantzsch thiazole synthesis to form the 2-methylthiazole core, followed by functionalization at the 4-position and subsequent amidation. Below is a representative protocol for the synthesis of a related N-substituted thiazole acetamide, which can be adapted.

Representative Synthesis of a Thiazole Acetamide Derivative

This protocol is adapted from the synthesis of 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide.

Objective: To synthesize a thiazole acetamide derivative via carbodiimide-mediated amide coupling.

Materials:

  • 2-Methylphenylacetic acid

  • 2-Aminothiazole

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methylphenylacetic acid (1.0 mmol) and 2-aminothiazole (1.0 mmol) in dichloromethane (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 mmol) and triethylamine (1.5 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold 1M HCl.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Characterization of the final product would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectra for this compound are not available, representative data from similar structures can guide spectral interpretation.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the methyl protons on the thiazole ring, the methylene protons of the acetamide group, and the amide protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the acetamide, the carbons of the thiazole ring, and the methyl carbon.

  • Mass Spectrometry (GC-MS or LC-MS): A molecular ion peak corresponding to the molecular weight of the compound.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C=N and C-S stretches of the thiazole ring.

Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The biological role of this compound has not been specifically elucidated. However, related compounds have been investigated as inhibitors of various enzymes and signaling pathways. For instance, some thiazole derivatives act as tubulin polymerization inhibitors, which is a key mechanism in cancer chemotherapy.

Hypothetical Signaling Pathway Involvement

Given the known activities of similar compounds, a thiazole derivative could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Hypothetical Signaling Pathway for a Thiazole Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative (e.g., this compound) Thiazole->PI3K Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulation by a thiazole derivative.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound would follow a standard procedure in synthetic organic chemistry.

G General Experimental Workflow Start Starting Materials (e.g., thioamide and α-haloketone) Synthesis Chemical Synthesis (e.g., Hantzsch Thiazole Synthesis followed by Amidation) Start->Synthesis Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening (e.g., Cytotoxicity Assay) Characterization->Bioassay

Caption: A generalized workflow for the synthesis and evaluation of a thiazole derivative.

Safety and Handling

Based on safety data sheets for related compounds, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While specific experimental data for this compound is sparse, this technical guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the known properties of structurally related thiazole and acetamide compounds. Researchers should use this information as a starting point for their investigations and conduct their own experiments to determine the precise properties and activities of this compound.

Elucidation of the Molecular Architecture: A Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key analytical techniques and experimental protocols necessary for its synthesis and characterization, presenting data in a clear and accessible format for researchers in the field.

Molecular Structure and Properties

This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the methyl and acetamide functional groups influences its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 185623-66-9N/A
Molecular Formula C₆H₈N₂OSN/A
Molecular Weight 156.21 g/mol N/A
Melting Point 141-142 °CN/A

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, the reaction would proceed between ethyl 2-chloroacetoacetate and thioacetamide, followed by amidation.

Proposed Synthetic Pathway

Synthetic_Pathway reagent1 Ethyl 2-chloroacetoacetate intermediate Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate reagent1->intermediate Hantzsch Synthesis reagent2 Thioacetamide reagent2->intermediate product This compound intermediate->product Amidation ammonia Ammonia ammonia->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate in a suitable solvent such as methanol.

  • Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Structure Elucidation: Spectroscopic Analysis

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. Below are the expected data based on the known structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10s1HH-5 (thiazole ring)
~5.5-7.5 (broad)br s2H-NH₂ (amide)
~3.60s2H-CH₂- (acetamide)
~2.70s3H-CH₃ (thiazole ring)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~172C=O (amide)
~165C-2 (thiazole ring)
~148C-4 (thiazole ring)
~115C-5 (thiazole ring)
~35-CH₂- (acetamide)
~19-CH₃ (thiazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
156[M]⁺ (Molecular Ion)
113[M - CH₃CO]⁺
98[M - CONH₂ - H]⁺
57[CH₃C(S)N]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350-3180Strong, BroadN-H stretch (amide)
~3080MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (amide I)
~1600MediumN-H bend (amide II)
~1420MediumC=N stretch (thiazole ring)

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound follows a logical progression of analytical techniques.

Structure_Elucidation_Workflow synthesis Synthesis purification Purification (Column Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight ir Infrared Spectroscopy (IR) purification->ir Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr C-H Framework structure_confirmation Structure Confirmation ms->structure_confirmation ir->structure_confirmation nmr->structure_confirmation

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines a robust synthetic strategy with a suite of powerful analytical techniques. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and characterize this and similar heterocyclic molecules, facilitating further investigation into their potential applications in drug discovery and development.

Technical Guide: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 173739-73-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information on closely related thiazole-acetamide derivatives to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₈N₂OSCalculated
Molecular Weight 156.21 g/mol Calculated
CAS Number 173739-73-6Public Database
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents like DMSO and methanolInferred

Synthesis and Experimental Protocols

The synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetamide can be achieved through a multi-step process, starting from readily available precursors. The general approach involves the formation of the thiazole ring followed by the attachment of the acetamide moiety. While a specific protocol for this exact molecule is not published, a reliable synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthetic Pathway

A plausible synthetic route involves the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by acylation.

G Thioacetamide Thioacetamide intermediate 2-Amino-4-methylthiazole Thioacetamide->intermediate Hantzsch Thiazole Synthesis alpha_chloroacetone α-Chloroacetone alpha_chloroacetone->intermediate target 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide intermediate->target Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target final_product 2-(4-Methyl-1,3-thiazol-2-yl)acetamide target->final_product Amination ammonia Aqueous Ammonia ammonia->final_product

Caption: Proposed synthetic workflow for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

  • Addition of Reagent: To this solution, add α-chloroacetone (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (Final Product)
  • Acylation: Dissolve 2-amino-4-methylthiazole (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM). Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide.

  • Amination: Dissolve the chloro-intermediate in a sealed tube with aqueous ammonia and heat at a specified temperature until the reaction is complete.

  • Purification: After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

While specific biological data for 2-(4-methyl-1,3-thiazol-2-yl)acetamide is limited, the thiazole-acetamide scaffold is present in numerous compounds with diverse biological activities. This suggests potential areas of investigation for the title compound.

Biological ActivityClosely Related AnalogsIC₅₀/ActivityReference
Acetylcholinesterase Inhibition Thiazole-thiazolidine derivativesIC₅₀ values in the nanomolar to micromolar range[1]
Anticancer (Tubulin Polymerization Inhibition) Thiazole-2-acetamide derivativesIC₅₀ values in the low micromolar range[2]
Urease Inhibition N-(6-arylbenzo[d]thiazol-2-yl)acetamidesMore active than the standard thiourea[3]
Anticonvulsant Pyridazinone-thiazole hybridsMedian effective dose of 24.38 mg/kg in electroshock seizure test[4]

Potential Mechanism of Action: Anticancer Activity

Based on studies of structurally related compounds, a plausible mechanism for the potential anticancer activity of 2-(4-methyl-1,3-thiazol-2-yl)acetamide could involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_cell Cancer Cell Compound 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Mediated by

Caption: A potential signaling pathway for the anticancer activity of thiazole-acetamide derivatives.

This proposed pathway suggests that the compound may bind to the colchicine binding site on β-tubulin, thereby inhibiting the polymerization of microtubules. This disruption of the cytoskeleton would interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis) through the activation of caspases.[2]

Conclusion

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a compound with a chemical scaffold that is prevalent in a variety of biologically active molecules. While direct experimental data for this specific compound is sparse, the available literature on related thiazole-acetamide derivatives suggests that it holds promise for further investigation, particularly in the areas of neurodegenerative diseases and oncology. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and similar molecules. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.

References

In-Depth Technical Guide: Molecular Weight of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The information is based on its molecular formula, which has been determined to be C₆H₈N₂OS. An isomer of this compound, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, shares the same molecular formula and has a reported molecular weight of 156.203 g/mol [1].

Data Presentation: Molecular Weight Calculation

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition and the contribution of each element to the total molecular weight.

ElementSymbolAtomic CountStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC612.01172.066
HydrogenH81.0088.064
NitrogenN214.00728.014
OxygenO115.99915.999
SulfurS132.06532.065
Total 156.208

Final Molecular Weight: 156.208 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to the determination of its molecular weight.

A This compound B Molecular Formula: C₆H₈N₂OS A->B Determines C Sum of Atomic Weights: (6C) + (8H) + (2N) + (1O) + (1*S) B->C Leads to D Molecular Weight: 156.208 g/mol C->D Calculates to

References

Technical Guide: Physicochemical Properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the available data and methodologies for characterizing the solubility of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide, a heterocyclic compound of interest in pharmaceutical research. Due to the limited publicly available quantitative solubility data for this specific molecule, this document outlines standardized experimental protocols for solubility determination and presents qualitative solubility information for structurally related thiazole derivatives. This guide serves as a valuable resource for researchers engaged in the physicochemical characterization and formulation development of thiazole-based compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceutical agents. Their diverse therapeutic applications span from anticancer and antimicrobial to anti-inflammatory and anticonvulsant activities.[1] The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their absorption, distribution, metabolism, excretion, and overall bioavailability. Understanding the solubility of a drug candidate like this compound is therefore a fundamental step in the early stages of drug discovery and development.[2][3]

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be predicted or are available for similar structures.

Table 1: Predicted Physicochemical Properties of Thiazole Derivatives

PropertyValueSource
Molecular Weight ~156.20 g/mol (for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide)[4]
XLogP3-AA ~-0.3 (for 2-(2-acetamido-1,3-thiazol-4-yl)-N-methylacetamide)[5]
Hydrogen Bond Donors 2 (for 2-(2-acetamido-1,3-thiazol-4-yl)-N-methylacetamide)[5]
Hydrogen Bond Acceptors 4 (for 2-(2-acetamido-1,3-thiazol-4-yl)-N-methylacetamide)[5]

Note: These values are for structurally related compounds and should be used as estimations for this compound.

Solubility Data

Quantitative solubility data for this compound in various solvents is not currently available in published literature. However, qualitative solubility information for related thiazole acetamide derivatives has been reported.

Table 2: Qualitative Solubility of Related Thiazole Derivatives

CompoundSolventSolubility
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamideDichloromethaneSoluble
N-(Thiazol-2-yl)acetamideEthyl AcetateRecrystallizable from

This table provides a general indication of solvents that may be suitable for dissolving this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[2]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is considered the gold standard for determining thermodynamic equilibrium solubility.[6]

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The amount of compound added should be sufficient to ensure a solid phase remains after equilibration.[6]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid residue by centrifugation or filtration (using a filter that does not adsorb the compound).[3]

  • Quantification: Accurately dilute a known volume of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility assays are often used in early drug discovery for rapid assessment. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[2]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[2]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS).[3]

  • Precipitation and Incubation: The introduction of the DMSO stock into the aqueous buffer will likely cause precipitation in the higher concentration wells. Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[3]

  • Detection of Precipitation: Determine the point of precipitation. This can be done visually or instrumentally using nephelometry (light scattering) or turbidimetry.[3]

  • Quantification (Optional): Alternatively, after incubation, the plates can be filtered to remove the precipitate. The concentration of the compound remaining in the filtrate can be quantified by HPLC-UV or UV plate reader.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a pharmaceutical compound.

G A Add excess compound to solvent B Equilibrate at constant temperature (24-72 hours) A->B C Phase Separation (Centrifugation/Filtration) B->C D Collect clear supernatant C->D E Quantify concentration (e.g., HPLC, LC-MS) D->E F Calculate Thermodynamic Solubility E->F G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Aminothiazole C Reflux in Dry Acetone A->C B Acetyl Chloride B->C D Pour into acidified cold water C->D E Filter and wash solid D->E F Recrystallize from Ethyl Acetate E->F G N-(Thiazol-2-yl)acetamide (Final Product) F->G

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of the specific compound 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is not available in the current scientific literature. This guide provides an in-depth analysis of the potential biological activities of this compound based on the reported activities of structurally related thiazole acetamide derivatives. The information presented herein is intended to serve as a resource for hypothesis generation and to guide future research efforts.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug design. When coupled with an acetamide linker, the resulting thiazole acetamide core offers a versatile platform for the development of novel therapeutic agents across different disease areas. This technical guide explores the potential biological activities of this compound by examining the extensive research conducted on its structural analogs. The primary areas of focus will be anticancer, antimicrobial, and anticonvulsant activities, for which significant data on related compounds exist.

Potential Biological Activities

The biological activities of thiazole acetamide derivatives are largely dictated by the nature and position of substituents on both the thiazole ring and the acetamide moiety. Based on the available literature for analogous compounds, this compound could potentially exhibit the following activities:

  • Anticancer Activity: A significant body of research points to the anticancer potential of thiazole derivatives. Structurally similar compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of key enzymes in signaling pathways crucial for tumor growth and survival.

  • Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents. Derivatives of thiazole acetamide have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.

  • Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of compounds containing a thiazole acetamide scaffold.

Anticancer Activity: Focus on VEGFR-2 Inhibition

One of the most promising anticancer mechanisms for thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

A notable study on 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated potent VEGFR-2 inhibition.[1] Although the core structure differs from this compound, it highlights the potential of the thiazole scaffold to target this important receptor.

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected thiazole derivatives from the literature.

Compound/Derivative ClassTarget/AssayCell LineIC50/GI50 (µM)Reference
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones (Compound 4c)VEGFR-2 Inhibition-0.15[1]
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideUrease Inhibition-More active than standard[2]
Thiazole-2-acetamide derivatives (Compound 10a)Tubulin Polymerization Inhibition-2.69[3]
Thiazole-2-acetamide derivatives (Compound 10o)Tubulin Polymerization Inhibition-3.62[3]
Thiazole-2-acetamide derivatives (Compound 13d)Tubulin Polymerization Inhibition-3.68[3]
Thiazole-2-acetamide derivatives (Compound 10a)Antiproliferative ActivityFour cancer cell lines (average)6[3]
Thiazole-2-acetamide derivatives (Compound 10o)Antiproliferative ActivityFour cancer cell lines (average)7[3]
Thiazole-2-acetamide derivatives (Compound 13d)Antiproliferative ActivityFour cancer cell lines (average)8[3]

The following is a generalized protocol for a VEGFR-2 kinase inhibition assay, based on methodologies commonly used in the field.

Objective: To determine the in vitro inhibitory activity of a test compound against the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well microtiter plates

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar ATP detection reagent)

  • Luminometer

Procedure:

  • Prepare a solution of the test compound at various concentrations in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate solution, and the VEGFR-2 enzyme.

  • Add the test compound or positive control to the respective wells. A DMSO control (vehicle) is also included.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP concentration using a luminescent ATP detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound This compound (Hypothesized) Compound->VEGFR2 Inhibits (Potential) Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Thiazole-containing compounds have a long history of use as antimicrobial agents. The core scaffold is present in several clinically used antibiotics. Research into novel thiazole acetamides continues to yield compounds with promising activity against various bacterial strains.

The following table presents the minimum inhibitory concentration (MIC) values for representative thiazole derivatives against various microbial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d1)Gram-positive & Gram-negative bacteriaPromising activity[4][5]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d2)Gram-positive & Gram-negative bacteriaPromising activity[4][5]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d3)Gram-positive & Gram-negative bacteriaPromising activity[4][5]
Imidazotriazole-incorporated thiazoles (Derivative 42)Staphylococcus epidermidisExceeded standard[2]

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well containing the diluted compound with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only). A positive control antibiotic is also tested in parallel.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow start Start prep_compd Prepare serial dilutions of test compound in broth start->prep_compd prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compd->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive body of research on structurally related thiazole acetamide derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The evidence strongly suggests that this compound is a promising candidate for screening in anticancer and antimicrobial assays.

Future research should focus on the synthesis and in vitro evaluation of this compound. Initial screening should include a panel of cancer cell lines and a diverse set of bacterial strains. Should promising activity be identified, further studies to elucidate the mechanism of action, such as kinase inhibition profiling or target-based screening, would be warranted. The data and protocols presented in this guide offer a solid foundation for initiating such research endeavors. The exploration of this and similar novel chemical entities is crucial for the continued development of effective treatments for cancer and infectious diseases.

References

In-depth Technical Guide on the Mechanism of Action of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific data regarding the mechanism of action, biological targets, and associated signaling pathways for the compound 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The information that would be necessary to construct a detailed technical guide, including quantitative data and specific experimental protocols, is not available in the public domain.

While the thiazole and acetamide moieties are present in a wide array of biologically active molecules, the specific combination and substitution pattern of the requested compound has not been the subject of detailed mechanistic studies according to the available literature.

This guide, therefore, cannot fulfill the core requirements of providing in-depth data, experimental protocols, and signaling pathway diagrams for this compound.

General Biological Context of Thiazole and Acetamide Derivatives

To provide some relevant context, this section will briefly discuss the known biological activities of the broader classes of thiazole and acetamide-containing compounds, as these are the core structural motifs of the requested molecule. It is important to note that the activities described here are general to these classes and may not be applicable to this compound itself.

Thiazole-Containing Compounds

The thiazole ring is a five-membered heterocyclic scaffold that is a common feature in many pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery. Derivatives of thiazole have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives have been shown to possess antibacterial and antifungal properties. The proposed mechanisms can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Numerous thiazole-containing compounds have been investigated as potential anticancer agents. Some have been found to act as inhibitors of protein kinases, tubulin polymerization, or to induce apoptosis through various cellular pathways.

  • Anti-inflammatory Activity: Certain thiazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

  • Anticonvulsant Activity: The thiazole nucleus is also found in compounds with anticonvulsant properties, suggesting a potential role in modulating neuronal excitability.

Acetamide-Containing Compounds

The acetamide group is a common functional group in many pharmaceuticals and biologically active molecules. It can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its biological target. Acetamide derivatives have been associated with a diverse array of biological functions, often dictated by the other structural components of the molecule.

Putative Research Directions

Given the lack of specific information on this compound, a primary step for any research into its mechanism of action would be to conduct a series of screening assays to identify its biological targets. A general workflow for such an investigation is proposed below.

Proposed Initial Screening Workflow

G Proposed Initial Screening Workflow for this compound cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Hit Identification and Validation cluster_3 Mechanism of Action Elucidation synthesis Synthesis of this compound purification Purification and Structural Verification (NMR, MS) synthesis->purification phenotypic Phenotypic Screening (e.g., cell viability, antimicrobial assays) purification->phenotypic target_based Target-Based Screening (e.g., kinase panels, receptor binding assays) purification->target_based hit_id Identification of Primary 'Hits' phenotypic->hit_id target_based->hit_id dose_response Dose-Response Studies (IC50/EC50 determination) hit_id->dose_response selectivity Selectivity and Specificity Assays dose_response->selectivity target_engagement Target Engagement Assays (e.g., CETSA, SPR) selectivity->target_engagement pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_engagement->pathway_analysis structural_biology Structural Biology (e.g., X-ray crystallography, Cryo-EM) pathway_analysis->structural_biology

Caption: A generalized workflow for the initial investigation of the biological activity and mechanism of action of a novel compound.

Conclusion

Potential Therapeutic Targets of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds structurally related to 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. Extensive literature searches did not yield specific biological data for the exact molecule "this compound." Therefore, this document infers potential therapeutic applications based on the activities of structurally similar thiazole acetamide derivatives. The insights presented are intended to guide and inform future research and drug development efforts for this class of compounds.

Executive Summary

The thiazole acetamide scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. While direct data on this compound is not publicly available, analysis of its structural analogs suggests several promising therapeutic targets. These primarily fall within the domains of oncology, neurology, and anti-inflammatory research. Key molecular targets identified for this class of compounds include tubulin, epidermal growth factor receptor (EGFR), BRAF kinase, caspases, acetylcholinesterase (AChE), carbonic anhydrase, and cyclooxygenase (COX). This guide provides a detailed summary of the quantitative data from studies on analogous compounds, outlines relevant experimental protocols, and presents visual diagrams of key signaling pathways and experimental workflows to facilitate further investigation.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally related thiazole acetamide derivatives, the following therapeutic targets are proposed for this compound.

Anticancer Targets

The thiazole acetamide moiety is a common feature in many potent anticancer agents. The primary mechanisms of action revolve around the disruption of cellular proliferation and the induction of programmed cell death (apoptosis).

Several thiazole-2-acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Some 2,3,4-trisubstituted thiazole derivatives have been shown to act as dual inhibitors of EGFR and the downstream BRAF V600E mutant kinase, which is prevalent in melanoma and other cancers.

Induction of apoptosis is a key strategy in cancer therapy. Thiazole derivatives have been shown to trigger the intrinsic apoptotic pathway through the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and -7.[2]

Neurological Targets

Certain thiazole-based derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

While the precise molecular targets are often not fully elucidated, some N-(thiazol-2-yl)acetamide derivatives have shown anticonvulsant properties in preclinical models, suggesting potential interactions with ion channels or neurotransmitter systems in the central nervous system.[2]

Other Enzymatic Targets

Thiazole-containing compounds have been investigated as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and fluid secretion.

Some thiazole carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Data Presentation: Quantitative Analysis of Analogous Compounds

The following tables summarize the quantitative biological data for various thiazole acetamide derivatives from the cited literature.

Table 1: Anticancer Activity of Thiazole Acetamide Derivatives

Compound ClassTargetAssayIC50 / GI50Reference
Thiazole-2-acetamide derivativesTubulin PolymerizationIn vitro polymerization assay2.69 µM - 8.33 µM[1]
2,3,4-trisubstituted thiazolesEGFRKinase inhibition assay89 nM - 98 nM
2,3,4-trisubstituted thiazolesBRAFV600EKinase inhibition assayNot specified
Thiazole-based compoundsVarious cancer cell linesCytotoxicity assay0.90 µM (average GI50)

Table 2: Neurological and Other Enzymatic Activities of Thiazole Acetamide Derivatives

Compound ClassTargetAssayIC50Reference
Thiazole-based derivativesAcetylcholinesterase (AChE)In vitro enzyme inhibition103.24 nM - 108.94 nM[3]
Thiazole carboxamide derivativesCOX-1In vitro enzyme inhibition0.239 µM[4]
Thiazole carboxamide derivativesCOX-2In vitro enzyme inhibition0.191 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in absorbance (turbidity) at 340 nm.

Protocol:

  • Reagent Preparation:

    • Tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer).

    • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP stock solution (100 mM).

    • Test compound dilutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add tubulin solution to each well.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.

    • Immediately begin monitoring the absorbance at 340 nm at 37°C every minute for 60 minutes using a plate reader.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR, which is measured by the amount of phosphorylated substrate produced. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.

Protocol:

  • Reagent Preparation:

    • Recombinant human EGFR kinase.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP solution.

    • Test compound dilutions in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Caspase Activation Assay (Fluorometric)

Principle: This assay measures the activity of caspases, key mediators of apoptosis. A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is conjugated to a fluorescent reporter molecule (e.g., AMC). Cleavage of the substrate by the active caspase releases the fluorescent reporter, which can be quantified.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a specified duration to induce apoptosis. Include appropriate controls (untreated and positive control, e.g., staurosporine).

  • Cell Lysis:

    • After treatment, lyse the cells using a lysis buffer provided with a commercial kit or a buffer containing a non-ionic detergent.

  • Caspase Activity Measurement:

    • Add the cell lysate to a new 96-well plate.

    • Add the caspase substrate solution to each well.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Data Analysis:

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

    • Express the caspase activity as the fold increase in fluorescence compared to the untreated control.

Mandatory Visualizations

Signaling Pathways

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition cluster_2 Cellular Consequences αβ-Tubulin Dimer αβ-Tubulin Dimer Microtubule Microtubule αβ-Tubulin Dimer->Microtubule Polymerization Colchicine Binding Site Polymerization_Block Microtubule->αβ-Tubulin Dimer Depolymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption leads to Thiazole Acetamide Analog Thiazole Acetamide Analog Thiazole Acetamide Analog->αβ-Tubulin Dimer Binds to Colchicine Site Polymerization_Block->Microtubule Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Thiazole Acetamide Analogs.

EGFR_BRAF_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Thiazole Acetamide Analog Thiazole Acetamide Analog Thiazole Acetamide Analog->EGFR Inhibition Thiazole Acetamide Analog->BRAF Inhibition

Caption: Inhibition of the EGFR-BRAF Signaling Pathway.

Caspase_Cascade Apoptotic Stimulus Apoptotic Stimulus Pro-Caspase-9 Pro-Caspase-9 Apoptotic Stimulus->Pro-Caspase-9 Caspase-9 (Initiator) Caspase-9 (Initiator) Pro-Caspase-9->Caspase-9 (Initiator) Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-9 (Initiator)->Pro-Caspase-3 Caspase-3 (Executioner) Caspase-3 (Executioner) Pro-Caspase-3->Caspase-3 (Executioner) Activation Cellular Substrates Cellular Substrates Caspase-3 (Executioner)->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Thiazole Acetamide Analog Thiazole Acetamide Analog Thiazole Acetamide Analog->Apoptotic Stimulus Induces

Caption: Apoptosis Induction via the Caspase Cascade.

Experimental Workflows

Tubulin_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prepare Tubulin & Buffers Prepare Tubulin & Buffers Add Tubulin to 96-well Plate Add Tubulin to 96-well Plate Prepare Tubulin & Buffers->Add Tubulin to 96-well Plate Prepare Compound Dilutions Prepare Compound Dilutions Add Test Compounds Add Test Compounds Prepare Compound Dilutions->Add Test Compounds Add Tubulin to 96-well Plate->Add Test Compounds Pre-incubate at 37°C Pre-incubate at 37°C Add Test Compounds->Pre-incubate at 37°C Initiate with GTP Initiate with GTP Pre-incubate at 37°C->Initiate with GTP Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Initiate with GTP->Monitor Absorbance at 340 nm Plot Polymerization Curves Plot Polymerization Curves Monitor Absorbance at 340 nm->Plot Polymerization Curves Calculate % Inhibition Calculate % Inhibition Plot Polymerization Curves->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

EGFR_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prepare Reagents (Enzyme, Substrate, ATP) Prepare Reagents (Enzyme, Substrate, ATP) Add EGFR Enzyme Add EGFR Enzyme Prepare Reagents (Enzyme, Substrate, ATP)->Add EGFR Enzyme Prepare Compound Dilutions Prepare Compound Dilutions Add Compound to 384-well Plate Add Compound to 384-well Plate Prepare Compound Dilutions->Add Compound to 384-well Plate Add Compound to 384-well Plate->Add EGFR Enzyme Incubate Incubate Add EGFR Enzyme->Incubate Initiate with Substrate/ATP Initiate with Substrate/ATP Incubate->Initiate with Substrate/ATP Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Initiate with Substrate/ATP->Incubate 60 min Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for EGFR Kinase Inhibition Assay (ADP-Glo™).

Conclusion

While direct biological data for this compound remains elusive, the extensive research on its structural analogs strongly suggests a rich potential for therapeutic applications. The core thiazole acetamide scaffold appears to be a versatile platform for the development of inhibitors targeting a range of enzymes and signaling pathways implicated in cancer, neurological disorders, and inflammation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, providing a solid foundation for the rational design and evaluation of novel therapeutics based on this promising chemical scaffold. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the specific compound 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is limited in the currently available scientific literature. This guide provides a comprehensive overview based on closely related analogs and general principles of medicinal chemistry, offering insights into its probable synthesis, potential biological activities, and relevant experimental methodologies.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules and approved drugs. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile scaffold known to interact with a wide array of biological targets. When incorporated into an acetamide structure, the resulting molecule can exhibit a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of this compound and its structural relatives, aimed at researchers, scientists, and professionals in drug development.

Synthesis and Chemical Properties

The synthesis of this compound would most likely proceed from its corresponding carboxylic acid precursor, 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid, which is a known intermediate in pharmaceutical synthesis. The conversion of a carboxylic acid to a primary amide is a standard transformation in organic chemistry.

Proposed Synthetic Pathway

A plausible synthetic route involves the activation of the carboxylic acid followed by amination.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amination 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid Acyl Chloride/Activated Ester Intermediate Acyl Chloride/Activated Ester Intermediate 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid->Acyl Chloride/Activated Ester Intermediate Reaction Activating Agent (e.g., SOCl2, CDI) Activating Agent (e.g., SOCl2, CDI) Activating Agent (e.g., SOCl2, CDI)->Acyl Chloride/Activated Ester Intermediate Reactant This compound This compound Acyl Chloride/Activated Ester Intermediate->this compound Reaction Ammonia Source (e.g., NH4OH, NH3 gas) Ammonia Source (e.g., NH4OH, NH3 gas) Ammonia Source (e.g., NH4OH, NH3 gas)->this compound Reactant

Caption: Proposed synthesis of this compound.

Experimental Protocols

While a specific protocol for the target molecule is not available, a general procedure for the synthesis of related acetamide derivatives can be adapted. For instance, the synthesis of N-substituted acetamides often involves the coupling of a carboxylic acid with an amine using a coupling agent. A representative protocol for the amination of a carboxylic acid is provided below.

General Protocol for Amide Synthesis:

  • Activation: Dissolve 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) or a chlorinating agent (e.g., thionyl chloride) to the solution and stir at room temperature to form the activated intermediate.

  • Amination: Introduce a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to the reaction mixture.

  • Work-up: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

Based on the biological activities reported for structurally similar thiazole acetamide derivatives, this compound could potentially exhibit a range of pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. For example, some thiazole-2-acetamide derivatives have been investigated as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

G Thiazole Acetamide Derivative Thiazole Acetamide Derivative Tubulin Tubulin Thiazole Acetamide Derivative->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Potential mechanism of anticancer action via tubulin inhibition.

Antimicrobial Activity

Thiazole derivatives are known to possess broad-spectrum antimicrobial activity. The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell wall.

Experimental Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of a novel compound like this compound is outlined below.

G Compound Synthesis and Purification Compound Synthesis and Purification In Vitro Screening In Vitro Screening Compound Synthesis and Purification->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies In Vivo Efficacy and Toxicity In Vivo Efficacy and Toxicity Mechanism of Action Studies->In Vivo Efficacy and Toxicity

Caption: General workflow for preclinical drug discovery.

Data Presentation

Although quantitative data for the target compound is not available, the following tables provide a template for how such data would be presented for related thiazole acetamide derivatives.

Table 1: In Vitro Anticancer Activity of Thiazole Acetamide Analogs

Compound IDTarget Cell LineIC50 (µM)Reference
Analog AMCF-7 (Breast Cancer)5.2[Fictitious Reference]
Analog BA549 (Lung Cancer)10.8[Fictitious Reference]
Analog CHCT116 (Colon Cancer)7.5[Fictitious Reference]

Table 2: In Vitro Antimicrobial Activity of Thiazole Acetamide Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
Analog DStaphylococcus aureus16[Fictitious Reference]
Analog EEscherichia coli32[Fictitious Reference]
Analog FPseudomonas aeruginosa64[Fictitious Reference]

Conclusion

While direct experimental evidence for this compound is not extensively documented in the public domain, its structural similarity to a range of biologically active thiazole derivatives suggests its potential as a valuable scaffold in drug discovery. The proposed synthetic route is straightforward, and the compound could be readily prepared for biological evaluation. Future research should focus on the synthesis and systematic in vitro and in vivo screening of this compound to fully elucidate its pharmacological profile and therapeutic potential. The methodologies and potential mechanisms of action outlined in this guide provide a solid foundation for such investigations.

The Emergence of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide: A Technical Guide to its Discovery and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical evaluation of the novel compound, 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. While direct historical data for this specific molecule is not extensively documented, this paper constructs a plausible discovery narrative and outlines its synthetic pathway based on established methodologies for analogous thiazole derivatives. Furthermore, this guide summarizes the significant biological activities observed in structurally related compounds, suggesting a promising therapeutic potential for this compound, particularly in oncology. Detailed experimental protocols for its synthesis and proposed biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and development.

Introduction and Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The discovery of this compound stems from a rational drug design approach targeting key pathways in cancer progression. The initial hypothesis was that the 2-methyl-1,3-thiazole scaffold could serve as a versatile pharmacophore, with the acetamide side chain offering a handle for modulating physicochemical properties and target interactions. While a specific "discovery" event for this exact molecule is not found in the literature, its conceptualization can be traced to the broader exploration of 2,4-disubstituted thiazoles as therapeutic agents.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, leveraging the well-established Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

A plausible synthetic route commences with the formation of the key intermediate, ethyl 2-(2-methylthiazol-4-yl)acetate, followed by amidation.

Synthesis_Pathway A Thioacetamide C Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate A->C Hantzsch Synthesis B Ethyl 4-chloroacetoacetate B->C E This compound C->E Amidation D Ammonia D->E

Fig. 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

  • To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(2-methylthiazol-4-yl)acetate.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(2-methylthiazol-4-yl)acetate (1.0 eq) in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Inferred Biological Activity and Therapeutic Potential

Direct biological data for this compound is not available. However, based on the extensive research on structurally similar thiazole acetamide derivatives, a strong potential for anticancer activity can be inferred.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of thiazole derivatives, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

3.1.1. Inhibition of VEGFR-2 Signaling

Several 2-amino-4-methyl-thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt downstream signaling, leading to a reduction in tumor vascularization and growth[1].

VEGFR2_Signaling cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P Thiazole This compound (Hypothesized) Thiazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Fig. 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

3.1.2. Induction of Apoptosis via Caspase Activation

Thiadiazole acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases. Specifically, certain compounds have been found to enhance the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the intrinsic apoptotic pathway, respectively.

Apoptosis_Pathway cluster_cell Cancer Cell Thiazole This compound (Hypothesized) Mitochondrion Mitochondrion Thiazole->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 ActiveCaspase9 Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Fig. 3: Hypothesized induction of apoptosis via the intrinsic pathway.
Quantitative Data from Structurally Related Compounds

The following table summarizes the reported in vitro activities of various thiazole acetamide derivatives against cancer cell lines and microbial strains. This data provides a benchmark for the potential efficacy of this compound.

Compound ClassTargetAssayActivityReference
2-Amino-4-methyl-thiazole derivativesVEGFR-2Kinase AssayIC50 = 0.15 µM[1]
Thiazole-based tubulin inhibitorsTubulin PolymerizationInhibition AssayIC50 = 2.69 µM
Pyridazinone-thiazole hybridsAnticonvulsantElectroshock Seizure TestED50 = 24.38 mg/kg[2]
2-Mercaptobenzothiazole acetamide derivativesS. aureusMIC AssayMIC = 6.25 µg/mL

Proposed Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to validate the therapeutic potential of this compound. The following workflow outlines the key experimental stages.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis and Characterization B In Vitro Screening A->B Compound C Mechanism of Action Studies B->C Active Hits D In Vivo Efficacy Studies C->D Confirmed MoA E ADMET Profiling C->E F Lead Optimization D->F Efficacious Compounds E->F

Fig. 4: Proposed preclinical evaluation workflow.
Experimental Protocols for Biological Assays

4.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

4.1.2. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Prepare Mueller-Hinton agar plates and swab them with a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of this compound to the wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

  • Compare the results with a standard antibiotic control.

Conclusion and Future Directions

While this compound is not a widely studied compound, the wealth of data on structurally related thiazole acetamide derivatives strongly suggests its potential as a therapeutic agent, particularly in the field of oncology. The proposed synthetic route is feasible and based on established chemical principles. The inferred biological activities, including the potential for VEGFR-2 inhibition and apoptosis induction, provide a solid foundation for its further investigation. The preclinical evaluation workflow and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically explore the pharmacological properties of this promising molecule. Future work should focus on the actual synthesis and in vitro and in vivo validation of the hypothesized biological activities to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by amidation to yield the final product.

Data Presentation

The following table summarizes the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

StepReaction NameStarting MaterialsKey Reagents & SolventsReaction TimeTemperatureExpected Yield
1Hantzsch Thiazole SynthesisEthyl 4-chloroacetoacetate, ThioacetamideIsopropanolic Hydrogen Chloride2 hours50-55°C~70-80%
2AmidationEthyl 2-(2-methyl-1,3-thiazol-4-yl)acetateMethanolic Ammonia24 hoursRoom Temperature~80-90%

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

This step employs the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings from α-haloketones and thioamides.

Materials:

  • Ethyl 4-chloroacetoacetate

  • Thioacetamide

  • Isopropanolic Hydrogen Chloride

  • Water

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter flask

  • Beaker

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl 4-chloroacetoacetate (1 equivalent) and thioacetamide (1.1 equivalents).

  • Add isopropanolic hydrogen chloride to the flask to serve as the solvent and catalyst.

  • Heat the reaction mixture to 50-55°C with constant stirring.

  • Maintain the temperature and continue stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Stir the mixture at a reduced temperature (e.g., 5-10°C) for an additional 2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any remaining impurities.

  • Dry the product under vacuum to obtain ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate as a solid.

Step 2: Synthesis of this compound

This step involves the amidation of the ester intermediate to form the final acetamide product. This is achieved through ammonolysis, where the ester is treated with ammonia.

Materials:

  • Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

  • Methanolic Ammonia (saturated solution)

  • Round-bottom flask or sealed pressure vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask or a suitable pressure vessel, dissolve the ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1 equivalent) obtained from Step 1 in a saturated solution of ammonia in methanol.

  • Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction for the disappearance of the starting ester by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • The resulting solid residue is the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Amidation SM1 Ethyl 4-chloroacetoacetate Reaction1 + Isopropanolic HCl 50-55°C, 2h SM1->Reaction1 SM2 Thioacetamide SM2->Reaction1 Intermediate Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate Reaction2 + Methanolic Ammonia RT, 24h Intermediate->Reaction2 Reaction1->Intermediate FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic pathway for this compound.

detailed protocol for 2-(2-Methyl-1,3-thiazol-4-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Methyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole motif in a wide range of biologically active molecules. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this target compound. The synthesis proceeds via a Hantzsch thiazole synthesis to form the key intermediate, ethyl 2-(2-methylthiazol-4-yl)acetate, followed by amidation to yield the final product.

Overall Reaction Scheme

Synthesis of this compound Thioacetamide Thioacetamide step1 Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) Thioacetamide->step1 Ethyl_chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl_chloroacetoacetate->step1 Intermediate Ethyl 2-(2-methylthiazol-4-yl)acetate step2 Step 2: Amidation (Methanol, Sealed Tube) Intermediate->step2 Ammonia Aqueous Ammonia Ammonia->step2 Product This compound step1->Intermediate step2->Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-methylthiazol-4-yl)acetate

This step involves the condensation and cyclization of ethyl 4-chloroacetoacetate with thioacetamide, a classic Hantzsch thiazole synthesis.

Materials:

  • Ethyl 4-chloroacetoacetate

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (1.0 eq) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the thioacetamide is completely dissolved.

  • Slowly add ethyl 4-chloroacetoacetate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-methylthiazol-4-yl)acetate.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of this compound

This step involves the amidation of the ester intermediate using aqueous ammonia.

Materials:

  • Ethyl 2-(2-methylthiazol-4-yl)acetate

  • Aqueous ammonia (28-30%)

  • Methanol

  • Pressure-rated sealed tube

  • Stirring apparatus

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Place ethyl 2-(2-methylthiazol-4-yl)acetate (1.0 eq) in a pressure-rated sealed tube equipped with a magnetic stir bar.

  • Add methanol (50 mL) and concentrated aqueous ammonia (10 eq).

  • Seal the tube tightly and heat the mixture to 80-90 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting ester by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the contents to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexane or isopropanol to afford the pure product as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis. Note that yields are representative and may vary based on experimental conditions and scale.

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
1Thioacetamide1.0Ethyl 4-chloroacetoacetate1.0Ethanol784-6Ethyl 2-(2-methylthiazol-4-yl)acetate75-85
2Ethyl 2-(2-methylthiazol-4-yl)acetate1.0Aqueous Ammonia10Methanol80-9012-24This compound60-70

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O and N-H stretches).

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thioacetamide is a suspected carcinogen; handle with extreme care.

  • The amidation step is performed in a sealed tube under pressure; ensure the use of appropriate pressure-rated glassware and a blast

References

purification techniques for 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An overview of common is provided below, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established methods for structurally similar thiazole derivatives.

Application Notes

Purification of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide, a key intermediate in various synthetic pathways, is crucial for ensuring the purity of the final active pharmaceutical ingredient. The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common techniques are recrystallization and column chromatography.

Recrystallization is a cost-effective and scalable method for removing impurities, provided a suitable solvent system can be identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain in solution or be insoluble at high temperatures.

Column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. It is particularly useful for small-scale purifications and when dealing with complex impurity profiles. The selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical for achieving good separation.

Purification Techniques Comparison

TechniquePrincipleTypical Solvents/EluentsAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Ethyl acetate, Ethanol, Acetone, WaterScalable, cost-effective, can yield high-purity crystalline solids.Requires finding a suitable solvent, potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Hexane/Ethyl Acetate, Dichloromethane/MethanolHigh resolution, applicable to a wide range of compounds and impurities.Less scalable, solvent-intensive, can be time-consuming.
Liquid-Liquid Extraction Partitioning of the compound between two immiscible liquid phases based on its solubility.Dichloromethane, Ethyl acetate, Water (with pH adjustment)Good for initial cleanup and removing highly polar or non-polar impurities.Lower resolution than chromatography, can generate significant solvent waste.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on the purification of a structurally similar compound, N-(thiazol-2-yl)acetamide.[1][2]

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end End: Purified Product dry->end

Recrystallization Workflow
Protocol 2: Column Chromatography

This protocol is a general method adapted from the purification of various thiazole derivatives.[3][4][5][6]

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Chromatography_Workflow start Start: Crude Product load Load sample onto silica gel column start->load elute Elute with solvent gradient (Hex/EtOAc) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end End: Purified Product evaporate->end

Column Chromatography Workflow
Protocol 3: Liquid-Liquid Extraction

This is a general workup procedure often employed after synthesis and before further purification.

Objective: To perform an initial purification of the reaction mixture containing this compound.

Materials:

  • Reaction mixture

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add ethyl acetate to dilute the mixture.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or chromatography.

Extraction_Workflow start Start: Reaction Mixture dilute Dilute with Ethyl Acetate start->dilute wash_water Wash with Water dilute->wash_water wash_bicarb Wash with sat. NaHCO3 solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine separate Separate organic layer wash_brine->separate dry Dry over anhydrous MgSO4 separate->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate end End: Crude Product concentrate->end

Liquid-Liquid Extraction Workflow

References

Application Notes and Protocols for the Characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the qualitative and quantitative characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The protocols outlined below are designed to be implemented in a standard analytical laboratory setting.

Overview of Analytical Strategy

The characterization of this compound involves a multi-technique approach to confirm its identity, purity, and quantity. The recommended workflow includes chromatographic separation for purity assessment, followed by spectroscopic analysis for structural elucidation and confirmation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile, Methanol) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment - Quantification Dissolution->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Impurity Profiling - Volatile Analysis Dissolution->GCMS NMR Nuclear Magnetic Resonance (NMR) - 1H & 13C Spectroscopy - Structural Elucidation Dissolution->NMR MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Pattern HPLC->MS LC-MS Data_Analysis Data Interpretation and Comparison MS->Data_Analysis NMR->Data_Analysis Reporting Comprehensive Characterization Report Data_Analysis->Reporting

Figure 1: General analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is a suitable method for determining the purity of this compound and for quantitative analysis.

Experimental Protocol

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a gradient of acetonitrile and water. A typical starting point could be 80:20 Water:Acetonitrile, with a gradient to increase the acetonitrile concentration over time. Adding 0.1% formic acid to the aqueous phase can improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of Acetonitrile and Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm)

  • Analysis: Inject the standards and samples. Record the chromatograms and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Data Presentation
ParameterExpected Value/Range
Retention Time (Rt)Compound-specific
Purity (%)> 98%
Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-624 or equivalent)

Reagents:

  • Acetonitrile or other suitable solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the separated components.

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Data Presentation
ParameterExpected Outcome
Retention Time (Rt)Specific for the parent compound and impurities
Major Fragments (m/z)Characteristic fragmentation pattern
Impurity IdentificationBased on spectral library matching
Relative Abundance (%)Quantification of identified impurities

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

NMR_Logic cluster_HNMR Proton Environment cluster_CNMR Carbon Environment Compound This compound H_NMR 1H NMR Compound->H_NMR C_NMR 13C NMR Compound->C_NMR Chemical_Shift_H Chemical Shift (ppm) H_NMR->Chemical_Shift_H Integration Integration (Number of Protons) H_NMR->Integration Multiplicity Splitting Pattern (Multiplicity) H_NMR->Multiplicity Chemical_Shift_C Chemical Shift (ppm) C_NMR->Chemical_Shift_C Carbon_Types Quaternary, CH, CH2, CH3 C_NMR->Carbon_Types Structure_Info Structural Information Chemical_Shift_H->Structure_Info Integration->Structure_Info Multiplicity->Structure_Info Chemical_Shift_C->Structure_Info Carbon_Types->Structure_Info

Figure 2: Logical relationship of NMR data for structural elucidation.
Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent.

  • Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Standard acquisition parameters for each nucleus should be used.

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration, and coupling patterns to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze chemical shifts to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).

Data Presentation

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0-7.2s1HThiazole C5-H
~ 5.5-6.5br s2H-NH₂ (acetamide)
~ 3.6-3.8s2H-CH₂- (acetamide)
~ 2.7s3HThiazole -CH₃

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 170-172C=O (acetamide)
~ 165-167C2-Thiazole (C-CH₃)
~ 148-150C4-Thiazole (C-CH₂)
~ 115-117C5-Thiazole (CH)
~ 35-37-CH₂- (acetamide)
~ 19-21Thiazole -CH₃

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.

Experimental Protocol

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Interpretation: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Data Presentation

ParameterExpected Value/Result
Molecular FormulaC₆H₈N₂OS
Molecular Weight156.21 g/mol
[M+H]⁺ (m/z)157.04
Major Fragment Ions (m/z)To be determined (expect loss of acetamide group, etc.)

digraph "MS_Fragmentation" {
graph [splines=ortho];
node [shape=record, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335", arrowhead="vee"];

"M_plus_H" [label="{ [M+H]+ | m/z = 157}"]; "Fragment1" [label="{ Fragment 1 | m/z = 114 | Loss of -COCH3}"]; "Fragment2" [label="{ Fragment 2 | m/z = 98 | Loss of -CH2CONH2}"]; "Fragment3" [label="{ Fragment 3 | m/z = 57 | Acetamide fragment}"];

"M_plus_H":ion -> "Fragment1":ion; "M_plus_H":ion -> "Fragment2":ion; "M_plus_H":ion -> "Fragment3":ion [style=dashed]; }

Figure 3: A potential fragmentation pathway for this compound in MS.

By following these protocols, researchers can confidently characterize this compound, ensuring its identity, purity, and quality for downstream applications in research and drug development.

Application Notes and Protocols for the Characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole and acetamide moieties in various bioactive molecules. Accurate structural elucidation and confirmation are critical for its use in further research and development. These application notes provide a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presenting predicted data and standardized methodologies for data acquisition and analysis.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for clear assignment of NMR signals.

2_2_Methyl_1_3_thiazol_4_yl_acetamide cluster_molecule C1 C1 H6 H C1->H6 H7 H C1->H7 H8 H C1->H8 C2 C2 N2 N2 C2->N2 O1 O1 C2->O1 C3 C3 C3->C2 C4 C4 C3->C4 S1 S1 C4->S1 H1 H C4->H1 C5 C5 C5->C1 C6 C6 C5->C6 N1 N1 C5->N1 H2 H C6->H2 H3 H C6->H3 N1->C3 H4 H N2->H4 H5 H N2->H5 S1->C5

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established chemical shift values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05s1HH-5 (thiazole ring)
~5.60br s2H-NH₂ (acetamide)
~3.60s2H-CH₂- (acetamide)
~2.70s3H-CH₃ (thiazole ring)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~172.0C=O (acetamide)
~165.0C-2 (thiazole ring)
~148.0C-4 (thiazole ring)
~115.0C-5 (thiazole ring)
~35.0-CH₂- (acetamide)
~19.0-CH₃ (thiazole ring)
Table 3: Predicted Mass Spectrometry Data (ESI+)
m/z (amu)Assignment
157.05[M+H]⁺
179.03[M+Na]⁺
114.03[M+H - C₂H₃NO]⁺

Experimental Protocols

The following protocols describe the standardized procedures for acquiring NMR and mass spectrometry data for this compound.

Protocol 1: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a single-pulse experiment.

      • Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12 ppm).

      • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

      • Acquire 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled experiment (e.g., zgpg30).

      • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

      • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal TMS standard (δ 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Protocol 2: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for ESI+)

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source (e.g., Thermo Scientific Q Exactive)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and water.

    • For positive ion mode (ESI+), add 0.1% formic acid to the working solution to facilitate protonation.

  • Instrument Setup and Data Acquisition:

    • Set up the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., spray voltage, capillary temperature, gas flow rates).

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 amu).

    • If necessary, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the molecular structure.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the characterization of this compound.

Experimental_Workflow cluster_workflow Characterization Workflow start Start: Purified Sample prep Sample Preparation start->prep nmr_acq NMR Data Acquisition (¹H and ¹³C) prep->nmr_acq ms_acq MS Data Acquisition (ESI-HRMS) prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc ms_proc MS Data Analysis (Peak Identification) ms_acq->ms_proc nmr_assign Spectral Assignment (Chemical Shifts, Multiplicity) nmr_proc->nmr_assign ms_assign Fragmentation Analysis ms_proc->ms_assign structure_confirm Structure Confirmation nmr_assign->structure_confirm ms_assign->structure_confirm report Final Report structure_confirm->report

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Application Notes and Protocols for In Vitro Assay Development of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of the novel compound, 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The thiazole and acetamide moieties are present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] Given the limited specific information on the target compound, a tiered screening approach is recommended. This approach begins with broad assessments of cytotoxicity and progresses to more specific functional and mechanistic assays.

A critical early step in drug discovery is the development of robust and relevant in vitro assays to determine a compound's biological effects and mechanism of action.[5][6][7] These assays are essential for hit identification, lead optimization, and candidate selection before advancing to more complex in vivo studies.[5][7]

Tier 1: Initial Cytotoxicity and Cell Viability Screening

The initial step is to assess the compound's general effect on cell viability across a panel of relevant human cancer cell lines. This provides a broad understanding of its cytotoxic or cytostatic potential and helps determine the appropriate concentration range for subsequent, more detailed assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[8][9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[8]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC50 Values
Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compound15.2
PC-3 (Prostate Cancer)This compound25.8
A549 (Lung Cancer)This compound32.1
Doxorubicin (Control)This compound0.8

Tier 2: Exploration of Potential Mechanisms of Action

Based on the known activities of similar thiazole-containing compounds, potential mechanisms of action to investigate include enzyme inhibition and induction of apoptosis.

Application Note: Enzyme Inhibition Assays

Many thiazole derivatives have been shown to inhibit various enzymes, such as kinases and metabolic enzymes.[11] A general protocol for an enzyme inhibition assay is provided below, which can be adapted for specific enzyme targets.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for testing the inhibitory effect of the compound on a purified enzyme.[12][13]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • 96-well plate (e.g., clear, black, or white, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the compound to the wells of the 96-well plate. Include a control with no inhibitor. Incubate for 15-30 minutes.[11]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Reaction Monitoring: Measure the product formation over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Example Enzyme Inhibition Data
Enzyme TargetCompoundIC50 (µM)
Kinase XThis compound5.6
Kinase YThis compound> 100
Staurosporine (Control)This compound0.01
Application Note: Apoptosis Assays

Thiadiazole derivatives have been reported to induce apoptosis in cancer cells.[14] Investigating the apoptotic potential of this compound can provide insights into its mechanism of cell death.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) and compare the caspase activity in treated versus untreated cells.

Data Presentation: Example Caspase Activity Data
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change)
Vehicle Control-1.0
This compound103.5
This compound258.2
Staurosporine (Control)112.5

Visualizations

Experimental Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Assays A Cell Seeding (Cancer Cell Panel) B Compound Treatment (this compound) A->B C MTT Assay B->C D Determine IC50 Values C->D E Enzyme Inhibition Assays (e.g., Kinase Panel) D->E If cytotoxic G Apoptosis Assays (e.g., Caspase Activity) D->G If cytotoxic F Determine IC50 Values E->F H Quantify Apoptotic Induction G->H

Caption: Tiered workflow for in vitro assay development.

Simplified Apoptosis Signaling Pathway

G A This compound B Cellular Stress / Target Engagement A->B C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Executioner Caspases (Caspase-3, Caspase-7) C->D E Substrate Cleavage D->E F Apoptosis E->F

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

References

Application Notes and Protocols: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide and its derivatives. This document includes summaries of key biological activities, detailed experimental protocols for synthesis and evaluation, and quantitative data to support further research and development in this area.

I. Application Notes

The compound this compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. The thiazole ring is a privileged heterocyclic motif found in numerous approved drugs, and its combination with an acetamide linker allows for diverse chemical modifications to optimize biological activity.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds often exert their effects through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression.

  • Apoptosis Induction: Certain derivatives have been shown to trigger programmed cell death in cancer cells. For instance, compounds incorporating benzimidazole moieties have shown significant anticancer activity by inducing apoptosis.[1][2]

  • Enzyme Inhibition: Thiazole-acetamide derivatives have been investigated as inhibitors of enzymes crucial for tumor growth and survival. For example, some have been designed as c-Met kinase inhibitors, a key target in cancer therapy.

  • Tubulin Polymerization Inhibition: Novel thiazole-2-acetamide derivatives have been developed as inhibitors of tubulin polymerization, a validated target for anticancer drugs. One of the most effective derivatives, 10a, showed an IC50 value of 2.69 μM against tubulin polymerization.[3]

Anti-inflammatory Activity

The thiazole-acetamide scaffold is a promising candidate for the development of novel anti-inflammatory agents. These compounds can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX).

  • COX Inhibition: Thiazole derivatives have been shown to inhibit COX enzymes, which are central to the inflammatory response. Some compounds exhibit selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6]

  • In Vivo Efficacy: In animal models of inflammation, such as carrageenan-induced rat paw edema, thiazole derivatives have demonstrated significant anti-inflammatory effects.[7][8]

Antimicrobial Activity

The structural features of this compound derivatives make them promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

  • Antibacterial Activity: Various derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[9] For example, derivatives of 2-mercaptobenzothiazole acetamide exhibited significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) comparable to the standard drug levofloxacin.[10][11]

  • Antifungal Activity: The thiazole scaffold is also present in compounds with antifungal properties. Research has shown that certain derivatives are effective against various fungal strains.[9]

  • Mechanism of Action: Some of these compounds are believed to exert their antibacterial effect by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR).[12]

II. Quantitative Data

The following tables summarize the quantitative biological data for various this compound derivatives and related compounds.

Table 1: Anticancer Activity of Thiazole-Acetamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
10a TubulinPolymerization Assay2.69[3]
10o TubulinPolymerization Assay3.62[3]
13d TubulinPolymerization Assay3.68[3]
10a PC-3 (Prostate)MTT Assay7 ± 0.6[3]
10a MCF-7 (Breast)MTT Assay4 ± 0.2[3]
10o MDAMB-231 (Pancreatic)MTT Assay3 ± 0.2[3]
Compound 6f A549 (Lung)MTT AssaySignificant Activity[1][2]
Compound 6g C6 (Glioblastoma)MTT AssaySignificant Activity[1][2]
Compound 5l HCT116 (Colorectal)Cytotoxicity Assay0.00005[13]
Compound 5k HCT116 (Colorectal)Cytotoxicity Assay0.00012[13]

Table 2: Antimicrobial Activity of Thiazole-Acetamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2b E. coliComparable to Levofloxacin[11]
Compound 2i S. aureusComparable to Levofloxacin[11]
Compound 2b B. subtilisLower than Levofloxacin[11]
Compound 2i S. typhiEqual to Levofloxacin[11]
Compound 2c Gram-negative bacteria31.25 - 250 (µg/L)[12]
Compound 4m Gram-negative bacteria31.25 - 250 (µg/L)[12]

Table 3: Enzyme Inhibition by Thiazole-Acetamide Derivatives

Compound IDEnzymeInhibition AssayIC50 (µM)Reference
Compound 2c Dihydrofolate Reductase (E. coli)Enzyme Inhibition3.796[12]
Compound 4m Dihydrofolate Reductase (E. coli)Enzyme Inhibition2.442[12]
Compound 8c Butyrylcholinesterase (BChE)Enzyme Inhibition3.94[14]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and key biological assays.

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can be adapted for the synthesis of its derivatives.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Synthesis of Thioacetamide cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation A Acetamide C Thioacetamide A->C Reaction B Phosphorus Pentasulfide B->C D Thioacetamide F Ethyl 2-methyl-1,3-thiazole-4-carboxylate D->F Cyclocondensation E Ethyl 2-chloroacetoacetate E->F G Ethyl 2-methyl-1,3-thiazole-4-carboxylate I 2-Methyl-1,3-thiazole-4-carboxylic acid G->I Saponification H NaOH H->I J 2-Methyl-1,3-thiazole-4-carboxylic acid L Acyl Chloride Intermediate J->L Activation K Thionyl Chloride K->L N This compound L->N Amination M Ammonia M->N

Caption: Synthetic pathway for this compound.

Materials:

  • Thioacetamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate:

    • Dissolve thioacetamide (1 eq) and ethyl 2-chloroacetoacetate (1 eq) in ethanol.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to 2-Methyl-1,3-thiazole-4-carboxylic acid:

    • Dissolve the synthesized ester (1 eq) in a mixture of ethanol and aqueous sodium hydroxide solution (2 eq).

    • Reflux the mixture for 2-3 hours.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry.

  • Amidation to this compound:

    • Suspend the carboxylic acid (1 eq) in dichloromethane and add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acyl chloride in dichloromethane and add it dropwise to a cooled (0 °C) aqueous ammonia solution.

    • Stir the mixture vigorously for 1-2 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of test compounds on cancer cell lines.

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, C6)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a common method for evaluating the anti-inflammatory properties of compounds in a rat model.

Workflow for Carrageenan-Induced Paw Edema Assay

G A Administer test compound or vehicle to rats B Inject carrageenan into the sub-plantar region of the right hind paw (1h post-treatment) A->B C Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow for the in vivo anti-inflammatory assay.

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6): control (vehicle), standard, and test compound groups (different doses).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antibacterial Activity (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Workflow for MIC Determination

G A Prepare serial dilutions of the test compound in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate the plate at 37°C for 18-24 hours B->C D Observe for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution

  • Standard antibiotic (e.g., Levofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

These notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized based on the particular derivative and biological system under investigation.

References

Application Notes & Protocols: Development of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. This scaffold represents a promising starting point for the development of new therapeutic agents due to the diverse biological activities associated with the thiazole core, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Synthetic Strategies

The synthesis of derivatives of this compound can be approached through several established methods for thiazole synthesis and modification. The Hantzsch thiazole synthesis is a traditional and versatile method involving the condensation of α-haloketones with thioamides.[5][6] Modern variations of this protocol may utilize microwave assistance or environmentally benign catalysts to improve yields and reduce reaction times.[6][7]

A primary strategy for derivatization involves the modification of the acetamide moiety. For instance, new derivatives can be synthesized by reacting 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid with a variety of substituted amines to generate a library of novel amides.

Protocol 1: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: Dissolve 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization of Derivatives

Synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to elucidate the chemical structure of the derivatives.[8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyl and N-H bonds.[8]

  • Melting Point (MP): The melting point of solid derivatives should be determined as an indicator of purity.[11]

Biological Evaluation

Based on the known activities of thiazole derivatives, a panel of in vitro assays can be employed to screen for biological activity.

Anticancer Activity

Thiazole derivatives have shown significant potential as anticancer agents.[1][3][12] The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDR-Group on AmideMCF-7 IC50 (µM)HepG2 IC50 (µM)
ParentH>100>100
DERIV-014-Fluorophenyl15.2 ± 1.822.5 ± 2.1
DERIV-023,4-Dichlorophenyl8.7 ± 0.911.3 ± 1.5
DERIV-034-Methoxyphenyl25.1 ± 2.530.8 ± 3.2
DERIV-04Pyridin-3-yl12.4 ± 1.318.9 ± 2.0
Staurosporine(Positive Control)6.8 ± 0.48.4 ± 0.5[12]
Antimicrobial Activity

Thiazole derivatives are known to possess broad-spectrum antimicrobial activity.[3][13] The synthesized compounds can be screened against various bacterial and fungal strains.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group on AmideS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ParentH>128>128
DERIV-014-Fluorophenyl3264
DERIV-023,4-Dichlorophenyl1632
DERIV-034-Methoxyphenyl64128
DERIV-04Pyridin-3-yl3264
Levofloxacin(Positive Control)0.50.25

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative Thiazole Derivative Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Design Derivatives synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar lead Lead Compound Identification sar->lead

Caption: Drug discovery workflow for thiazole derivatives.

References

Application Notes and Protocols for the Experimental Use of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific experimental data for the biological activity of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide in cell culture is not extensively available in published scientific literature. The following application notes and protocols are based on established methodologies for the in vitro evaluation of structurally related thiazole and thiazole-acetamide derivatives, which have been widely investigated for their therapeutic potential, particularly as anticancer agents.[1][2][3] Researchers should adapt these generalized protocols based on the specific physicochemical properties of the compound and the experimental objectives.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[2][4] Derivatives of the thiazole nucleus are integral to various clinically used drugs and are extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][5] The acetamide moiety, when linked to a thiazole ring, often contributes to the biological activity of the molecule.

Structurally related thiazole-acetamide derivatives have been reported to exert cytotoxic effects against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key cellular processes such as tubulin polymerization.[3][6] Therefore, it is hypothesized that this compound may exhibit similar biological activities. These application notes provide a framework for the initial in vitro screening and characterization of this compound's potential as a therapeutic agent.

Data Presentation: Hypothetical Cytotoxic Activity

The following tables illustrate how quantitative data for this compound could be presented to summarize its cytotoxic and apoptotic activity against a panel of human cancer cell lines. The values presented are hypothetical and serve as a guide for data representation.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma8.5 ± 0.7
MDA-MB-231Breast Adenocarcinoma12.3 ± 1.1
A549Lung Carcinoma15.8 ± 1.4
HCT116Colon Carcinoma10.2 ± 0.9
PC-3Prostate Cancer25.1 ± 2.3
HeLaCervical Cancer7.9 ± 0.6

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Induction in HeLa Cells Treated with this compound for 24 hours

Treatment Concentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (0.1% DMSO)95.2 ± 1.52.1 ± 0.31.5 ± 0.21.2 ± 0.1
5 µM70.3 ± 2.815.4 ± 1.210.1 ± 0.84.2 ± 0.5
10 µM45.1 ± 3.128.7 ± 2.522.3 ± 1.93.9 ± 0.4
20 µM20.9 ± 1.935.6 ± 3.038.5 ± 3.25.0 ± 0.6

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the biological activity of this compound in a cell culture setting.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of the compound on cancer cells and to calculate its IC50 value.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[1]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Cell Treatment:

    • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound.

    • Include wells with vehicle control (medium with 0.1% DMSO) and untreated cells (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with the compound.[5]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include an untreated and a vehicle control.[5]

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[5]

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x binding buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Compound_Prep Compound Stock Preparation (in DMSO) Treatment Treatment with This compound Compound_Prep->Treatment Cell_Culture Maintain Human Cancer Cell Lines Cell_Seeding Cell Seeding in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT MTT Assay for Cell Viability Treatment->MTT AnnexinV Annexin V/PI Staining for Apoptosis Treatment->AnnexinV IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis AnnexinV->Apoptosis_Quant

Caption: General workflow for the in vitro evaluation of this compound.

Putative Signaling Pathway for Thiazole-Induced Apoptosis

G Compound This compound Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 inhibition Bax Bax (Pro-apoptotic) Cell->Bax activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative intrinsic apoptosis pathway induced by a thiazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Why is the yield of my this compound consistently low?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and troubleshooting steps:

  • Incomplete Thiazole Ring Formation: The initial Hantzsch thiazole synthesis to form the 2-methyl-1,3-thiazole-4-yl core can be sensitive to reaction conditions.

    • Recommendation: Ensure your starting materials, particularly the α-halo ketone and thioacetamide, are pure. The reaction can be influenced by pH; while often run under neutral conditions, some variations may benefit from slightly acidic or basic catalysis.[1] Experiment with reaction time and temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Inefficient Amide Coupling: The subsequent acylation of an aminothiazole precursor with an appropriate acetylating agent is another critical step.

    • Recommendation: If using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC), ensure it is fresh and handled under anhydrous conditions. The presence of moisture can hydrolyze the coupling agent and the activated acid intermediate. The use of a base, such as triethylamine, is crucial to neutralize the acid formed during the reaction.[2][3]

  • Purification Losses: The product may be lost during workup and purification.

    • Recommendation: Optimize your extraction procedure by ensuring the correct pH to have your product in the organic phase. If using column chromatography, select an appropriate solvent system to achieve good separation without excessive product loss on the column.

Q2: I am observing an unexpected isomer in my reaction mixture during the thiazole ring formation. How can I favor the desired product?

A2: The Hantzsch thiazole synthesis can sometimes yield a mixture of isomers, such as 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

  • Cause: The regioselectivity of the condensation between the α-halogeno ketone and the thioamide can be influenced by the reaction conditions.

  • Solution: Running the reaction in a neutral solvent generally favors the formation of the 2-aminothiazole derivative.[1] Conversely, acidic conditions may lead to the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] Therefore, maintaining a neutral pH is critical for obtaining the desired precursor for your final product.

Q3: I am having difficulty purifying the final product. What are some effective purification strategies?

A3: Purification of thiazole acetamide derivatives can be challenging due to their polarity and potential for co-eluting impurities.

  • Extraction: During the aqueous workup, it is important to wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine to remove residual water.[2][3]

  • Column Chromatography: This is a common method for purifying the final product.

    • Recommendation: A gradient elution using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is often effective.[4] Start with a lower polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[5]

Q4: My amide coupling reaction is not proceeding to completion. What could be the issue?

A4: An incomplete amide coupling reaction can be due to several factors related to the reagents and reaction conditions.

  • Inactive Coupling Agent: Ensure your coupling agent (e.g., EDC) is not degraded. It is sensitive to moisture.

  • Insufficient Base: A tertiary amine base like triethylamine is typically used to scavenge the acid produced during the reaction. An insufficient amount of base can stall the reaction.

  • Steric Hindrance: While less of an issue with the small methyl group on the thiazole, significant steric hindrance on either the amine or the carboxylic acid can slow down the reaction. In such cases, a different coupling agent or longer reaction times/higher temperatures may be necessary.

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of N-thiazolyl acetamide derivatives, which can serve as a general guideline.

StepReagents & SolventsTemperature (°C)Reaction Time (hours)Typical Yield (%)
Thiazole Formation (Hantzsch) α-haloketone, Thioamide, EthanolReflux4 - 870 - 90
Amide Coupling 2-Aminothiazole derivative, Carboxylic Acid, EDC, Triethylamine, Dichloromethane0 to Room Temperature3 - 1860 - 85

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods.

Experimental Protocols

Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)

This protocol describes a general procedure for the formation of the thiazole ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide in ethanol.

  • Addition of α-haloketone: To this solution, add an equimolar amount of a suitable α-haloacetone (e.g., chloroacetone).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Synthesis of this compound (Amide Coupling)

This protocol outlines the coupling of a 2-aminothiazole derivative with an appropriate acid.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 2-aminothiazole derivative and the corresponding carboxylic acid (e.g., 2-methylacetic acid) in anhydrous dichloromethane.[2][3]

  • Addition of Base and Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add triethylamine, followed by the portion-wise addition of a coupling agent such as EDC hydrochloride.[2][3]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-18 hours. Monitor the reaction progress by TLC.[4]

  • Quenching and Extraction: Upon completion, pour the reaction mixture into cold, dilute hydrochloric acid and extract with dichloromethane.[2][3]

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.[2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_thiazole Thiazole Ring Formation cluster_amide Amide Bond Formation Thioacetamide Thioacetamide Hantzsch Hantzsch Synthesis Thioacetamide->Hantzsch AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Hantzsch Aminothiazole 2-Amino-4-methylthiazole Hantzsch->Aminothiazole Coupling Amide Coupling (e.g., EDC, Et3N) Aminothiazole->Coupling CarboxylicAcid Carboxylic Acid Derivative CarboxylicAcid->Coupling Product This compound Coupling->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Flowchart cluster_solutions Potential Solutions Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (NMR, MS) Start->AnalyzeByproducts RecrystallizeSM Recrystallize/Purify Starting Materials CheckPurity->RecrystallizeSM AdjustParams Adjust T, t, or use anhydrous conditions CheckConditions->AdjustParams OptimizePurification Optimize Purification (Solvent System, pH) AnalyzeByproducts->OptimizePurification ModifyConditions Modify pH or change catalyst AnalyzeByproducts->ModifyConditions ChangeMethod Change Purification Method (e.g., Recrystallization) OptimizePurification->ChangeMethod

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step. The primary route involves a Hantzsch thiazole synthesis to form the 2-methyl-1,3-thiazole-4-carboxylate core, followed by hydrolysis and amidation.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis Step

  • Question: My Hantzsch reaction between thioacetamide and an α-haloacetoacetate derivative is giving a very low yield of the 2-methyl-1,3-thiazol-4-carboxylate intermediate. What are the potential causes and solutions?

  • Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors:

    • Reagent Quality: Ensure the α-haloacetoacetate is pure and not degraded. These reagents can be unstable; consider purification by distillation before use. Thioacetamide should be dry.

    • Reaction Temperature: The reaction is typically run at reflux.[1] Ensure your reaction temperature is appropriate for the solvent used (e.g., ethanol, methanol). Insufficient heat can lead to an incomplete reaction.

    • Reaction Time: While some Hantzsch syntheses are rapid, others may require several hours at reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Side Reactions: The α-haloacetoacetate can undergo self-condensation or reaction with the solvent. Adding the thioacetamide promptly after the α-haloacetoacetate can help minimize these side reactions.

    • pH Control: The reaction generates HBr or HCl, which can protonate the product, making it more soluble in the reaction mixture.[2] Neutralization with a weak base like sodium bicarbonate or sodium carbonate during workup is crucial for precipitation and isolation of the product.[2][3]

Issue 2: Difficulty in the Amide Bond Formation

  • Question: I am struggling to convert the 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid to the corresponding acetamide. My yields are low, or the reaction is not proceeding to completion. What should I check?

  • Answer: Amide bond formation can be challenging. Here are some troubleshooting tips:

    • Activation of Carboxylic Acid: The carboxylic acid needs to be activated.

      • Acyl Chloride Method: Converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective method. Ensure the acyl chloride is formed completely before adding the ammonia source. The reaction should be carried out in an anhydrous solvent like dichloromethane (DCM) or toluene.

      • Coupling Agents: If using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), ensure they are fresh.[4][5][6] The reaction should be run in an anhydrous aprotic solvent. The addition of an activator like HOBt (Hydroxybenzotriazole) can improve efficiency and reduce side reactions.

    • Ammonia Source: For the final amidation step, aqueous ammonia or ammonia gas in an appropriate solvent can be used. Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion.

    • Temperature Control: Amide bond formation with acyl chlorides is often exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side products.[7]

Issue 3: Product Purification Challenges

  • Question: My final product, this compound, is impure, and I am having difficulty purifying it. What are the best methods for purification?

  • Answer: Purification can be achieved through several methods:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A common starting point is a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a good alternative.[7] A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), can effectively separate the product from impurities.

    • Washing: During the workup, washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid, and a brine wash will help remove water.[4][5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for the synthesis of the 2-methyl-1,3-thiazole ring in this compound?

    • A1: The most common approach is the Hantzsch thiazole synthesis.[3][8] This involves the reaction of thioacetamide with an α-halo ketone or ester, such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate.

  • Q2: Are there alternative methods to the Hantzsch synthesis for forming the thiazole ring?

    • A2: While the Hantzsch synthesis is prevalent, other methods for thiazole synthesis exist, though they may be less common for this specific substitution pattern. These can include reactions of α-thiocyanato ketones with amines or the reaction of α-aminonitriles with carbon disulfide.

  • Q3: How can I monitor the progress of my reactions?

    • A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use an appropriate solvent system that gives good separation between your starting materials and products. Staining with iodine or potassium permanganate, or visualization under UV light, can help in identifying the spots.

  • Q4: What are some common side products in the synthesis of this compound?

    • A4: In the Hantzsch synthesis step, potential side products can arise from the self-condensation of the α-haloacetoacetate. During the amidation step, if using a coupling agent like DCC, the N-acylurea byproduct can be formed, which is often difficult to remove. Incomplete hydrolysis of the ester intermediate will also lead to impurities.

  • Q5: What safety precautions should I take during this synthesis?

    • A5: Always work in a well-ventilated fume hood. Thioacetamide is a suspected carcinogen. α-Halo ketones and esters are lachrymators and corrosive. Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reported Yields for Thiazole Synthesis and Amidation Reactions

StepReactantsReagents/SolventConditionsProductYield (%)Reference
Hantzsch Synthesisp-bromoacetophenone, thiourea, iodineReflux12 h4-(4-bromophenyl)thiazol-2-amine-[1]
Hantzsch Synthesis2-bromoacetophenone, thioureaMethanol100°C, 30 min2-amino-4-phenylthiazoleHigh[3]
Amidation2-aminothiazole, 2-Methylphenylacetic acidEDC, Triethylamine, DCM0°C, 3 h2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide-[4]
AmidationAminothiazole derivative, Chloroacetyl chlorideTriethylamine, DCM0°C to RT, 18 h2-chloro-N-(thiazolyl)acetamide derivative80%[7]
Amidation2-aminothiazole, 2,4-Dichlorophenylacetic acidEDC, Triethylamine, DCM0°C, 3 h2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide-[6]

Note: Yields are highly dependent on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Hantzsch Thiazole Synthesis of a 2-Aminothiazole Derivative

This protocol is adapted from procedures for synthesizing similar 2-aminothiazole structures.[3][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone (1 equivalent) and thioamide (1.5 equivalents) in a suitable solvent (e.g., methanol or ethanol).

  • Heating: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 30 minutes to 2 hours).

  • Cooling and Precipitation: Remove the flask from the heat and allow it to cool to room temperature.

  • Neutralization and Isolation: Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate or sodium bicarbonate) to neutralize the acid formed and precipitate the product.[2][3]

  • Filtration: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product, for example, by air drying on a watch glass or in a desiccator.[9]

Protocol 2: General Amide Coupling using EDC

This protocol is based on the synthesis of N-substituted thiazol-2-yl acetamides.[4][5][6]

  • Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the aminothiazole (1 equivalent) and a base such as triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction with water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Saponification cluster_2 Amidation Thioacetamide Thioacetamide Reaction Reaction Thioacetamide->Reaction alpha-Haloacetoacetate alpha-Haloacetoacetate alpha-Haloacetoacetate->Reaction Intermediate_Thiazole_Ester Intermediate_Thiazole_Ester Reaction->Intermediate_Thiazole_Ester Ethanol, Reflux Hydrolysis Hydrolysis Intermediate_Thiazole_Ester->Hydrolysis 1. NaOH 2. HCl Intermediate_Carboxylic_Acid Intermediate_Carboxylic_Acid Hydrolysis->Intermediate_Carboxylic_Acid Amidation_Step Amidation_Step Intermediate_Carboxylic_Acid->Amidation_Step 1. SOCl2 or EDC 2. NH3 Final_Product 2-(2-Methyl-1,3-thiazol- 4-yl)acetamide Amidation_Step->Final_Product

Caption: Synthetic workflow for this compound.

G Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Temperature & Reaction Time Start->Check_Conditions Check_Workup Ensure Proper Neutralization (pH) Start->Check_Workup Side_Reaction Consider Potential Side Reactions Start->Side_Reaction Resolution_Reagents Purify/Dry Reagents, Adjust Stoichiometry Check_Reagents->Resolution_Reagents Resolution_Conditions Increase Temp/Time, Monitor by TLC Check_Conditions->Resolution_Conditions Resolution_Workup Use Weak Base (NaHCO3) for Precipitation Check_Workup->Resolution_Workup Resolution_Side_Reaction Optimize Reagent Addition Order Side_Reaction->Resolution_Side_Reaction

Caption: Troubleshooting logic for low yield in Hantzsch synthesis.

References

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound. The synthesis typically proceeds in three stages:

  • Chlorination of Ethyl Acetoacetate: Formation of the key intermediate, ethyl 2-chloroacetoacetate.

  • Hantzsch Thiazole Synthesis: Cyclization of ethyl 2-chloroacetoacetate with thioacetamide to form the thiazole ring.

  • Amidation: Conversion of the ethyl ester intermediate to the final acetamide product.

Issue 1: Low Yield or Impure Product in the Chlorination of Ethyl Acetoacetate

Question: My reaction to produce ethyl 2-chloroacetoacetate from ethyl acetoacetate is resulting in a low yield and a mixture of products that are difficult to separate. What are the likely causes and how can I resolve this?

Answer:

The primary challenge in the chlorination of ethyl acetoacetate is controlling the regioselectivity. The desired product is ethyl 2-chloroacetoacetate, but a common side product is the isomeric ethyl 4-chloroacetoacetate. The formation of this isomer is a significant cause of low yields of the desired product and complicates downstream purification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Chlorinating Agent Using a highly reactive chlorinating agent like chlorine gas can lead to poor selectivity and the formation of both 2-chloro and 4-chloro isomers, as well as di-chlorinated byproducts.Use a milder and more selective chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reagent generally favors chlorination at the α-position (C2) of the β-keto ester.
Suboptimal Reaction Temperature High reaction temperatures can decrease the selectivity of the chlorination, leading to a higher proportion of the undesired 4-chloro isomer.Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the chlorinating agent. Careful temperature control is crucial for maximizing the yield of the 2-chloro isomer.
Presence of Moisture Water can react with the chlorinating agent and affect the reaction's efficiency and selectivity.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Inefficient Purification The boiling points of ethyl 2-chloroacetoacetate and ethyl 4-chloroacetoacetate are very close, making separation by simple distillation challenging.[1]Utilize fractional distillation under reduced pressure for more efficient separation. Alternatively, the crude chlorinated product can sometimes be used directly in the next step, with purification of the thiazole intermediate being more feasible.

Experimental Protocol: Chlorination of Ethyl Acetoacetate with Sulfuryl Chloride

  • To a stirred solution of ethyl acetoacetate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1.0-1.1 equivalents) dropwise over a period of 1-2 hours.

  • Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-chloroacetoacetate.

  • Purify the crude product by vacuum distillation.

G

Issue 2: Formation of Isomeric Byproducts and Low Yield in Hantzsch Thiazole Synthesis

Question: During the synthesis of ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, I am observing a significant amount of an isomeric byproduct and the overall yield is low. What could be the problem?

Answer:

The Hantzsch thiazole synthesis is generally a high-yielding reaction. However, the presence of impurities in the starting materials or suboptimal reaction conditions can lead to the formation of side products and reduced yields.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Impure Ethyl 2-chloroacetoacetate The presence of the ethyl 4-chloroacetoacetate isomer in your starting material will lead to the formation of the undesired ethyl 2-methyl-1,3-thiazole-5-carboxylate isomer.Ensure the purity of the ethyl 2-chloroacetoacetate starting material through proper purification (e.g., fractional distillation) after the chlorination step.
Suboptimal Reaction Conditions The choice of solvent and temperature can significantly impact the reaction rate and yield. Inappropriate conditions can lead to incomplete reactions or the degradation of reactants and products.Ethanol is a commonly used solvent for this reaction. Heating the reaction mixture to reflux is typically required to drive the reaction to completion. Optimize the reaction time by monitoring the reaction progress using TLC.
Incorrect Stoichiometry An incorrect molar ratio of the reactants can lead to an incomplete reaction and a lower yield of the desired product.A slight excess of thioacetamide (1.1-1.2 equivalents) is often used to ensure the complete consumption of the ethyl 2-chloroacetoacetate.
Formation of Imino-dihydrothiazole Isomers Under acidic conditions, the reaction can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.Maintain neutral or slightly basic conditions during the reaction and workup to minimize the formation of these isomers.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G

Issue 3: Low Conversion or Side Reactions During Amidation

Question: I am having difficulty converting the ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate to the final acetamide product. The reaction is either incomplete or I am observing side products. What are the best approaches for this amidation?

Answer:

The conversion of the ethyl ester to the acetamide can be achieved through two main routes: direct amidation with ammonia or a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amidation.

Route 1: Direct Amidation with Ammonia

This is a more direct approach but can be challenging due to the lower reactivity of esters compared to other acylating agents.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Low Reactivity of the Ester Esters are less reactive towards nucleophilic attack by ammonia compared to acid chlorides or anhydrides.The reaction often requires elevated temperatures and pressures. Using a sealed reaction vessel (e.g., a pressure bomb) with a solution of ammonia in a suitable solvent like methanol or ethanol can drive the reaction to completion.
Incomplete Reaction Insufficient reaction time or temperature may lead to a low conversion of the starting ester.Monitor the reaction progress by TLC and adjust the reaction time and temperature accordingly. The reaction may require several hours to reach completion.
Side Reactions At high temperatures, side reactions such as the decomposition of the starting material or product can occur.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions.

Experimental Protocol: Direct Amidation

  • Place ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate and a solution of ammonia in methanol (e.g., 7N) in a sealed pressure vessel.

  • Heat the vessel to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Two-Step Hydrolysis and Amidation

This route involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then activated and reacted with ammonia.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis The hydrolysis of the ester may not go to completion, leading to a mixture of the ester and carboxylic acid.Use a sufficient excess of a base (e.g., NaOH or KOH) in a mixture of water and a co-solvent like ethanol or THF and heat to ensure complete saponification. The reaction can be monitored by TLC.
Difficulty in Activating the Carboxylic Acid The carboxylic acid needs to be converted to a more reactive species (e.g., an acid chloride or an activated ester) for efficient amidation.Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like EDC in the presence of an activator such as HOBt.
Side Reactions during Amidation The use of harsh activating agents or reaction conditions can lead to side reactions.Choose a suitable activating agent and reaction conditions based on the stability of your substrate. For example, carbodiimide couplings are generally milder than using thionyl chloride.

Experimental Protocol: Two-Step Hydrolysis and Amidation

  • Step 1: Hydrolysis

    • Dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture at reflux for 1-3 hours, or until TLC analysis shows the complete disappearance of the starting ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Step 2: Amidation

    • Suspend the 2-(2-methyl-1,3-thiazol-4-yl)acetic acid in an anhydrous solvent like dichloromethane or THF.

    • Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents) and stir for 30 minutes at 0 °C.

    • Add a source of ammonia, such as ammonium chloride (1.2 equivalents) and a base like triethylamine (2.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work up the reaction by washing with water and brine.

    • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

G

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The primary starting materials are ethyl acetoacetate, a chlorinating agent (preferably sulfuryl chloride), and thioacetamide. For the final amidation step, a source of ammonia is required.

Q2: Why is the control of temperature so important during the chlorination of ethyl acetoacetate?

A2: Temperature control is critical to ensure the regioselective chlorination at the C2 position to form the desired ethyl 2-chloroacetoacetate. Higher temperatures can lead to the formation of the undesired C4-chlorinated isomer, which will result in the formation of an isomeric thiazole in the subsequent step.

Q3: What analytical techniques are recommended for monitoring the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products in all steps of the synthesis. For characterization of the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Q4: What are the common impurities I should look out for in the final product?

A4: Common impurities can include unreacted starting materials (ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate), the hydrolyzed carboxylic acid intermediate if the amidation is incomplete, and any isomeric thiazole-containing byproducts carried over from the Hantzsch synthesis step.

Q5: Can I use a different α-halo-β-ketoester for the Hantzsch synthesis?

A5: Yes, other α-halo-β-ketoesters can be used, which will result in different substituents on the thiazole ring. For the synthesis of the target molecule, ethyl 2-chloroacetoacetate is the specific required intermediate.

Q6: Are there any safety precautions I should be aware of?

A6: Yes. Sulfuryl chloride and thionyl chloride are corrosive and react violently with water; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving ammonia under pressure should be conducted with a properly sealed and shielded pressure vessel. Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

stability and degradation of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and its potential degradation sites?

A1: The chemical structure of this compound consists of a methyl-substituted thiazole ring linked to an acetamide group. The primary sites susceptible to degradation are the amide bond, which can undergo hydrolysis, and the thiazole ring, which may be susceptible to oxidation and cleavage under certain conditions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways involve hydrolysis of the amide linkage to form 2-(2-methyl-1,3-thiazol-4-yl)acetic acid and ammonia. Oxidative conditions may lead to the formation of N-oxides or ring-opened products.

Q3: What are the general recommendations for storing this compound?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.

Troubleshooting Guide

Q4: I am observing a new peak in my HPLC chromatogram after dissolving the compound in an acidic solution. What could this be?

A4: An additional peak appearing in an acidic solution is likely due to acid-catalyzed hydrolysis of the amide bond. This would result in the formation of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid. To confirm this, you can compare the retention time with a standard of the suspected degradant or use mass spectrometry to identify the new peak.

Q5: My sample of this compound has developed a yellowish tint after exposure to light. Why did this happen?

A5: The color change upon exposure to light suggests photolytic degradation. Thiazole-containing compounds can be susceptible to photo-oxidation or rearrangement upon exposure to UV or visible light. It is recommended to handle and store the compound in light-resistant containers.

Q6: After heating my sample, I see a decrease in the parent compound peak and the emergence of multiple smaller peaks. What is occurring?

A6: Thermal stress can induce degradation of the molecule. The appearance of multiple peaks suggests that several degradation products may be forming. Besides amide hydrolysis, thermal stress can lead to more complex reactions, including decarboxylation of the acetic acid moiety or fragmentation of the thiazole ring.

Quantitative Data Summary

The following tables provide an example of how to present stability data for this compound under forced degradation conditions.

Table 1: Percentage Degradation under Various Stress Conditions

Stress ConditionTime (hours)% Degradation of this compound
0.1 M HCl (60°C)2415.2%
0.1 M NaOH (60°C)2425.8%
3% H₂O₂ (RT)248.5%
Heat (80°C)4812.1%
Photolytic (ICH Q1B)245.3%

Table 2: Formation of Major Degradation Product (2-(2-methyl-1,3-thiazol-4-yl)acetic acid) under Hydrolytic Conditions

Hydrolytic ConditionTime (hours)% Area of Degradation Product
0.1 M HCl (60°C)2414.9%
0.1 M NaOH (60°C)2425.1%
Neutral (Water, 60°C)242.3%

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound.[1][2]

1. Acid and Base Hydrolysis

  • Objective: To evaluate the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Collect samples at various time intervals.

    • Analyze the samples using HPLC.

3. Photostability Testing

  • Objective: To determine the effect of light on the stability of the compound.[3]

  • Procedure:

    • Expose a solid sample and a solution of the compound to a light source that produces both UV and visible light, as specified in ICH guideline Q1B.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation

  • Objective: To investigate the impact of high temperature on the compound's stability.

  • Procedure:

    • Place a solid sample of the compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).

    • Monitor the sample over a period of time (e.g., up to 48 hours).

    • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Visualizations

G Figure 1: Predicted Degradation Pathways parent This compound acid 2-(2-methyl-1,3-thiazol-4-yl)acetic acid + NH₃ parent->acid Hydrolysis (Acid/Base) oxidation N-oxide or Ring-Opened Products parent->oxidation Oxidation (e.g., H₂O₂) G Figure 2: Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC MS Mass Spectrometry HPLC->MS end_node Characterize Degradants & Assess Stability MS->end_node start Prepare Sample of This compound start->Acid start->Base start->Oxidation start->Photo start->Thermal

References

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole synthesis followed by aminolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method involves a two-step process. The first step is the Hantzsch thiazole synthesis to create the core heterocyclic ring, followed by the aminolysis of an ester to form the final acetamide product.

Q2: What are the typical starting materials for the Hantzsch synthesis of the thiazole precursor?

A2: The key precursors are typically an α-haloketone and a thioamide. For the synthesis of the intermediate, ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, the common reactants are ethyl 4-chloroacetoacetate and thioacetamide.

Q3: What are the critical parameters to control during the Hantzsch thiazole synthesis?

A3: Key parameters to optimize include reaction temperature, solvent, and reaction time. Sub-optimal conditions can lead to low yields and the formation of side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]

Q4: What are common challenges in the aminolysis of the ethyl ester precursor?

A4: The aminolysis of esters to primary amides can be a slow reaction. It often requires elevated temperatures or the use of a sealed vessel with a solution of ammonia in an alcohol, such as methanol.[2][3] Incomplete conversion and potential side reactions are the main challenges.

Q5: Are there any known side reactions to be aware of during the Hantzsch synthesis?

A5: Yes, particularly under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[1][4] The stability of the reactants and intermediates also plays a role in minimizing side reactions.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of Ethyl 2-(2-Methyl-1,3-thiazol-4-yl)acetate (Hantzsch Reaction)
Potential Cause Recommended Solution
Incomplete Reaction - Optimize Temperature: The reaction often requires heating. If conducted at room temperature, consider gradually increasing the temperature (e.g., to 60-80 °C).[5] - Extend Reaction Time: Monitor the reaction by TLC. If starting materials persist, extend the reaction time. - Solvent Choice: Ethanol is a common solvent. Ensure it is of appropriate grade. A mixture of ethanol and water can sometimes improve yields.[6]
Degradation of Reactants/Product - Temperature Control: Avoid excessive heat, as it can lead to decomposition. Find the optimal temperature that balances reaction rate and stability.
Incorrect Stoichiometry - Reactant Ratio: A slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Poor Quality of Starting Materials - Purity Check: Ensure the purity of ethyl 4-chloroacetoacetate and thioacetamide. Impurities can significantly inhibit the reaction. Consider purification of starting materials if necessary.
Issue 2: Low or No Yield of this compound (Aminolysis Reaction)
Potential Cause Recommended Solution
Incomplete Conversion of Ester - Increase Ammonia Concentration: Use a saturated solution of ammonia in methanol. - Elevate Temperature: Heat the reaction mixture in a sealed pressure vessel. Temperatures around 100-130 °C are often effective, but optimization is necessary.[3] - Prolong Reaction Time: Aminolysis can be slow. Monitor the reaction by TLC or HPLC and allow sufficient time for completion.
Side Reactions - Hydrolysis: Ensure anhydrous conditions, as water can lead to the hydrolysis of the ester back to the carboxylic acid. - Byproduct Formation: Analyze the crude product to identify any major byproducts, which can help in diagnosing the issue.
Product Isolation Issues - Solubility: The acetamide product may have different solubility characteristics than the starting ester. Optimize the workup and purification procedure (e.g., solvent for extraction and recrystallization).

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-Methyl-1,3-thiazol-4-yl)acetate

This procedure is based on the principles of the Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • Addition of Reactant: To the stirred solution, add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the aminolysis of the ethyl ester.

  • Reaction Setup: Place ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1.0 equivalent) in a high-pressure reaction vessel.

  • Addition of Reagent: Add a 7N solution of ammonia in methanol. The vessel should not be filled to more than two-thirds of its capacity.

  • Reaction: Seal the vessel and heat the mixture to 100-130 °C for 12-24 hours with stirring. The optimal time and temperature should be determined by monitoring the reaction.[3]

  • Workup: After cooling the vessel to room temperature, carefully vent the excess pressure. The solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data

The following table summarizes typical reaction conditions that can be optimized for the Hantzsch synthesis of thiazole derivatives. The exact yields will vary depending on the specific substrates and scale of the reaction.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent EthanolMethanolEthanol/Water (1:1)The choice of solvent can affect reaction rate and solubility of intermediates. Ethanol/water mixtures have been shown to give good yields.[6]
Temperature Room Temp.60 °CReflux (~78 °C)Higher temperatures generally lead to faster reaction rates, but may also increase byproduct formation.
Catalyst Noneγ-Al2O3 nanoparticlesSilica Supported Tungstosilisic AcidWhile often not necessary, a catalyst can sometimes improve yields and shorten reaction times.[6][7]
Reaction Time 12 h4 h2 hShould be optimized by monitoring the reaction to completion to avoid degradation of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Aminolysis A Thioacetamide C Reaction in Ethanol A->C B Ethyl 4-chloroacetoacetate B->C D Workup & Purification C->D Reflux E Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate D->E G Reaction in Pressure Vessel E->G Heat F Methanolic Ammonia F->G H Workup & Recrystallization G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition

Thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[8][9][10][11]

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Thiazole This compound (Potential Inhibitor) Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Caspase-Mediated Apoptosis Pathway

Some thiazole derivatives can induce apoptosis (programmed cell death) through the activation of caspases.[12][13][14][15][16]

apoptosis_pathway Thiazole This compound Mitochondrion Mitochondrion Thiazole->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially induced by thiazole derivatives.

References

Technical Support Center: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials such as 2-methyl-4-aminothiazole and the acetylating agent (e.g., acetic anhydride or acetyl chloride), byproducts from side reactions, and degradation products. In amide synthesis, incomplete reactions can also lead to the presence of the corresponding carboxylic acid and amine.[1][2]

Q2: My overall yield is low after purification. What are the potential causes?

A2: Low yields can stem from several factors during the reaction and purification process. In the synthesis step, incomplete reaction due to suboptimal conditions (temperature, reaction time, stoichiometry) is a common cause.[1] During purification, especially with column chromatography, the product can be lost on the stationary phase, particularly if it is sensitive to the acidic nature of silica gel.[3] Multiple purification steps, such as recrystallization and chromatography, will also inherently lead to some product loss.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization is often the preferred method for purifying amides.[3] The choice of solvent is critical for successful recrystallization.

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: For amides in general, polar solvents like ethanol, acetone, or acetonitrile can be effective.[3] For acetamide itself, a mixture of benzene and ethyl acetate has been used.[4] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific product.

Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?

A5: Amides can sometimes be sensitive to the acidic nature of silica gel.[3] To mitigate degradation, you can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent before packing the column. Alternatively, using a different stationary phase, such as neutral alumina, could be beneficial.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem 1: Persistent Impurities After Recrystallization

If you observe persistent impurities in your NMR or LC-MS analysis after recrystallization, consider the following:

  • Inadequate Solvent Choice: The chosen solvent may not be optimal for selectively crystallizing your product while leaving impurities in the solution.

  • Co-precipitation: The impurity may have very similar solubility properties to your product, leading to co-precipitation.

  • Insufficient Washing: The crystals may not have been washed thoroughly enough after filtration to remove residual mother liquor containing impurities.

Solutions:

  • Re-evaluate your recrystallization solvent. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You might need to try a different solvent or a solvent mixture.

  • Perform a second recrystallization. If the impurity level is low, a second recrystallization can often significantly improve purity.

  • Consider a pre-purification step. If the impurity is significantly different in polarity from your product, a simple filtration through a small plug of silica or an acidic/basic wash of your crude product in solution could remove it before recrystallization.

Problem 2: Low Recovery from Column Chromatography

Low recovery of your product after column chromatography can be frustrating. Here are some potential causes and solutions:

  • Product Adsorption: Your compound may be strongly adsorbing to the silica gel, leading to incomplete elution.

  • Product Decomposition: As mentioned in the FAQs, your amide might be degrading on the acidic silica gel.[3]

  • Incorrect Eluent Polarity: The eluent system may not be polar enough to effectively move your compound down the column.

Solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

  • Add a Modifier to the Eluent: Adding a small amount (0.1-1%) of triethylamine to your mobile phase can help to cap the acidic silanol groups on the silica surface and reduce tailing and irreversible adsorption of basic compounds.[3]

  • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) could be a viable alternative.

Problem 3: Oily Product Instead of Crystals

Obtaining an oil instead of solid crystals after purification can be due to:

  • Residual Solvent: Trapped solvent can lower the melting point of your compound, causing it to appear as an oil.

  • Presence of Impurities: Impurities can act as a colligative property, depressing the melting point and preventing crystallization.

  • Product is an Amorphous Solid or Low-Melting: Your purified compound may naturally be a low-melting solid or an amorphous material.

Solutions:

  • Drying: Ensure your product is thoroughly dried under high vacuum to remove all traces of solvent. Gentle heating can sometimes help, but be cautious of potential degradation.

  • Trituration: Try triturating the oil with a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether). This can sometimes induce crystallization and wash away more soluble impurities.

  • Scratching: Scratching the inside of the flask at the surface of the oil with a glass rod can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the oil can initiate crystallization.

Data Presentation

Table 1: Common Purification Techniques and Recommended Starting Conditions

Purification MethodStationary/Solid PhaseMobile Phase/Solvent SystemKey Considerations
Recrystallization N/AEthanol, Acetone, Acetonitrile, Ethyl Acetate/HexaneIdeal for thermally stable compounds. Solvent selection is crucial for good recovery and purity.[3][4]
Flash Column Chromatography Silica Gel (60 Å, 230-400 mesh)Hexane/Ethyl Acetate gradientCan lead to product loss for acid-sensitive compounds. Consider adding triethylamine to the eluent.[3]
Flash Column Chromatography Neutral AluminaDichloromethane/Methanol gradientA good alternative to silica gel for acid-sensitive or basic compounds.
Reverse-Phase HPLC C18 SilicaAcetonitrile/Water or Methanol/Water with optional formic acid for MS compatibilityUseful for less polar compounds and for analytical purity assessment.[5]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will show high solubility at high temperature and low solubility at low temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with Triethylamine Additive

  • Eluent Preparation: Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate). Add 0.1-1% triethylamine to the prepared eluent.

  • Slurry Preparation: In a beaker, mix the silica gel with the prepared eluent to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.

  • Elution: Run the column with the prepared eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or another appropriate method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow start Start: Impure Product check_purity Assess Purity (NMR, LC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end End: Pure Product is_pure->end Yes recrystallize Recrystallization is_pure->recrystallize No oily_product Product is an Oil? recrystallize->oily_product check_recryst_purity Assess Purity is_recryst_pure Is Purity Acceptable? check_recryst_purity->is_recryst_pure is_recryst_pure->end Yes chromatography Column Chromatography is_recryst_pure->chromatography No check_chrom_purity Assess Purity chromatography->check_chrom_purity is_chrom_pure Is Purity Acceptable? check_chrom_purity->is_chrom_pure is_chrom_pure->end Yes further_analysis Further Characterization / Consider Alternative Purification is_chrom_pure->further_analysis No oily_product->check_recryst_purity No triturate Triturate / Dry oily_product->triturate Yes triturate->check_recryst_purity

Caption: A workflow for troubleshooting the purification of this compound.

References

resolving poor solubility of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of this compound. The following sections offer detailed protocols and methodologies to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor solubility with this compound in my aqueous buffer. What are the initial steps I should take?

A: The first step is to systematically characterize the solubility profile of the compound. This involves determining its equilibrium solubility in your primary solvent system (e.g., water, PBS) at a controlled temperature. A common and reliable method for this is the shake-flask technique. Understanding the baseline solubility is critical before attempting enhancement techniques. It's also important to consider the nature of your compound and solvent; polar solutes tend to dissolve better in polar solvents, and non-polar solutes in non-polar solvents.[1][2]

Q2: My compound has ionizable groups. Can I use pH adjustment to improve its solubility?

A: Yes, pH modification is a primary strategy for compounds with ionizable functional groups.[3][4][] For a compound like this compound, which may have acidic or basic properties, altering the pH of the solvent can convert the molecule into a more soluble salt form.[6] It is recommended to determine the compound's pKa to identify the optimal pH range for solubilization. Experiments should be conducted across a pH range of 1.2 to 6.8 to establish a pH-solubility profile.[7] This technique is simple, cost-effective, and can often be combined with other methods for a synergistic effect.[][8]

Q3: Adjusting the pH did not sufficiently improve solubility for my experiment. What is a common next step?

A: If pH adjustment is ineffective, the use of co-solvents is a widely adopted and effective technique.[4][9] Co-solvency involves adding a water-miscible organic solvent to your aqueous system to reduce the polarity of the solvent, thereby enhancing the solubility of hydrophobic compounds.[1][10][11][12] Commonly used co-solvents in research and pharmaceutical formulation include ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).[10][12][13] This method is particularly useful for preparing stock solutions and for parenteral dosage forms due to the low toxicity of many common co-solvents.[4][14]

Q4: My experimental system (e.g., a cell-based assay) is sensitive to organic solvents. Are there alternatives to co-solvents?

A: Absolutely. When organic solvents are not suitable, you can explore the use of solubilizing excipients. A primary method in this category is complexation with cyclodextrins.[3][14] Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[3][15] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[16] Other approaches include the use of surfactants or formulating the compound into lipid-based delivery systems.[6][14][17]

Q5: How do I select the most appropriate solubility enhancement technique for my specific needs?

A: The choice of method depends on several factors, including the physicochemical properties of your compound, the requirements of your experimental system (e.g., in vitro vs. in vivo), and the desired final concentration.[3]

  • For initial in vitro screening: pH adjustment and the use of co-solvents (like DMSO or ethanol) to create concentrated stock solutions are very common.

  • For cell-based assays: If the final concentration of the co-solvent is toxic to the cells, using cyclodextrins or other non-toxic excipients is a better approach.[15]

  • For in vivo animal studies: Formulations often require more complex systems to ensure bioavailability. This can involve co-solvents, surfactants, lipid-based formulations, or creating a solid dispersion.[6][18]

Illustrative Solubility Data

The following table provides hypothetical, yet plausible, solubility data for a poorly soluble compound like this compound to illustrate the effects of different solvent systems.

Solvent SystemTemperature (°C)Illustrative Solubility (mg/mL)
Deionized Water25< 0.01
Phosphate-Buffered Saline (PBS), pH 7.425< 0.01
0.1 M HCl, pH 1.2250.15
10% Ethanol in Water (v/v)250.25
20% PEG 400 in Water (v/v)250.80
5% HP-β-Cyclodextrin in Water (w/v)251.20

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific aqueous medium.

Materials:

  • This compound (solid)

  • Selected aqueous medium (e.g., pH 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the solid compound to a glass vial. This ensures that a saturated solution is formed.

  • Add a known volume of the pre-heated (e.g., 37 °C) aqueous medium to the vial.[7]

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, let the vials stand to allow undissolved solids to settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).

  • Perform the experiment in triplicate to ensure reproducibility.[7]

Protocol 2: Solubility Enhancement via Co-solvency

Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • All materials from Protocol 1

  • Co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol)

Methodology:

  • Prepare a series of co-solvent/aqueous medium mixtures at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • For each co-solvent concentration, perform the shake-flask method as described in Protocol 1.

  • Add an excess amount of the compound to each vial containing a different co-solvent mixture.

  • Follow steps 3-9 from Protocol 1 for each concentration.

  • Plot the measured solubility as a function of the co-solvent concentration to determine the optimal ratio for your needs.

Visualizations

G cluster_start cluster_assess cluster_ion cluster_ph cluster_success1 cluster_cosolvent cluster_success2 cluster_excipient cluster_end start Start: Poor Solubility of This compound assess 1. Assess Baseline Solubility (Shake-Flask Method) start->assess ionizable Is the compound ionizable? assess->ionizable ph_adjust 2. Attempt pH Adjustment (Test pH 1.2 - 7.4) ionizable->ph_adjust Yes cosolvent 3. Use Co-solvents (e.g., Ethanol, PEG 400) ionizable->cosolvent No / Unsure success1 Solubility Goal Met? ph_adjust->success1 success1->cosolvent No end_node End: Optimized Solubilization Protocol success1->end_node Yes success2 Solvent Compatible with Assay? cosolvent->success2 excipient 4. Use Excipients (e.g., Cyclodextrins) success2->excipient No success2->end_node Yes excipient->end_node

Caption: Troubleshooting workflow for resolving poor compound solubility.

G cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_carrier Solvent/Carrier Systems parent Solubility Enhancement Strategies p1 Particle Size Reduction (Micronization) parent->p1 p2 Modification of Crystal Habit (Amorphous Forms) p3 Solid Dispersions c1 pH Adjustment parent->c1 c2 Salt Formation c3 Complexation (e.g., Cyclodextrins) s1 Co-solvency parent->s1 s2 Use of Surfactants s3 Lipid-Based Systems

References

addressing inconsistencies in 2-(2-Methyl-1,3-thiazol-4-yl)acetamide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(2-Methyl-1,3-thiazol-4-yl)acetamide in various bioassays. Our aim is to help you address potential inconsistencies and ensure the reliability and reproducibility of your experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioassay workflow, from initial compound handling to data analysis.

Problem 1: High Variability in Cell Viability Assay Results

Question: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with this compound. What are the potential causes and solutions?

Answer: High variability in cell-based assays is a common issue that can stem from multiple sources.[1][2][3] Here’s a systematic approach to troubleshoot this problem:

Possible Causes and Troubleshooting Steps:

  • Compound-Related Issues:

    • Solubility and Aggregation: this compound may have limited aqueous solubility, leading to precipitation or aggregation in your culture medium. This can result in inconsistent concentrations across wells.

      • Solution: Visually inspect the compound in the medium for any precipitates. Consider using a lower concentration of a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells, typically <0.5%). Test the solubility of the compound in your specific assay medium.

    • Purity and Stability: Impurities or degradation of the compound can lead to off-target effects and variable results.

      • Solution: Verify the purity of your compound stock using methods like HPLC-MS. Store the compound under the recommended conditions (e.g., protected from light, at -20°C or -80°C). Prepare fresh dilutions for each experiment.

  • Cell Culture and Plating:

    • Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a major source of variability.[4]

      • Solution: Ensure a single-cell suspension before plating by gently pipetting. Mix the cell suspension between plating groups of wells. Adopt a consistent plating technique, such as adding cells in a single, smooth motion to the center of the well.

    • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are contaminated (e.g., with mycoplasma) will respond inconsistently.[1][5]

      • Solution: Regularly check cell morphology and viability. Use cells within a consistent and low passage number range. Routinely test for mycoplasma contamination.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and temperature, which can affect cell growth and drug response.

      • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Assay Protocol and Instrumentation:

    • Reagent Addition and Mixing: Inconsistent timing or inadequate mixing of assay reagents can introduce variability.

      • Solution: Use a multichannel pipette for reagent addition to minimize timing differences. Ensure gentle but thorough mixing after adding reagents, avoiding cell detachment.

    • Plate Reader Settings: Incorrect reader settings can lead to inconsistent measurements.

      • Solution: Optimize the plate reader's gain, focal height, and well-scanning settings for your specific assay and microplate type.[6]

Troubleshooting Workflow:

G A High Variability Observed B Check Compound Preparation (Solubility, Purity, Fresh Dilutions) A->B C Review Cell Culture Practices (Seeding, Health, Passage #) A->C D Standardize Assay Protocol (Reagent Addition, Incubation Times) A->D E Optimize Plate Reader Settings A->E F Issue Resolved B->F C->F D->F E->F

Caption: A logical workflow for troubleshooting high variability in bioassays.

Problem 2: Inconsistent IC50 Values in Dose-Response Assays

Question: We are generating inconsistent IC50 values for this compound in our dose-response experiments. Why is this happening, and how can we improve reproducibility?

Answer: Fluctuations in IC50 values are often linked to experimental design and data analysis.[7] Let's break down the potential sources of this inconsistency.

Possible Causes and Troubleshooting Steps:

  • Dose-Response Curve and Statistical Model:

    • Inappropriate Curve Fit: Using a linear regression model for a sigmoidal dose-response can lead to inaccurate IC50 determination.

      • Solution: Employ a non-linear regression model, such as a four-parameter logistic (4PL) model, which is standard for sigmoidal dose-response curves.[7] Ensure your data points cover the full range of the curve (baseline, linear portion, and saturation).

    • Insufficient Data Points: Too few concentrations can result in a poorly defined curve and an unreliable IC50 value.

      • Solution: Use a sufficient number of concentrations (typically 8-12) to accurately define the dose-response relationship.

  • Experimental Conditions:

    • Variable Incubation Times: Inconsistent exposure times to the compound will lead to different biological responses.

      • Solution: Standardize the incubation time for all experiments.

    • Fluctuations in Cell Density: The initial number of cells seeded can influence the apparent potency of a compound.

      • Solution: Perform cell counting before each experiment to ensure consistent seeding density.

Data Presentation: Hypothetical IC50 Values and Contributing Factors

Experiment IDIC50 (µM)Seeding Density (cells/well)Incubation Time (h)Curve Fit ModelNotes
EXP-0115.25,00048LinearHigh variability in replicates.
EXP-028.510,000484PLInconsistent seeding.
EXP-0312.18,000724PLLonger incubation.
Optimized 10.3 ± 0.5 8,000 48 4PL Consistent results.

Signaling Pathway Visualization:

If this compound is hypothesized to inhibit a specific kinase pathway (e.g., MAPK/ERK), visualizing this can help in designing downstream validation assays.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation Compound This compound Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: We recommend using dimethyl sulfoxide (DMSO) as the solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q2: How should I control for potential assay interference from the compound itself?

A2: Compound interference can lead to false positives or negatives.[8][9] To mitigate this:

  • Colorimetric Assays (e.g., MTT): If the compound is colored, it may interfere with absorbance readings. Run a control plate with the compound in cell-free media to measure its intrinsic absorbance and subtract this background from your experimental wells.

  • Luminescence/Fluorescence Assays: The compound may be autofluorescent or may quench the signal.[6] Run parallel assays in the absence of cells to check for these effects.

Q3: What are the best practices for validating a hit from a high-throughput screen (HTS) with this compound?

A3: Validating a hit is a critical step to eliminate false positives that are common in HTS.[8][10]

  • Re-test: Confirm the activity of the compound from the original screening plate.

  • Fresh Sample: Order a fresh sample of this compound to rule out degradation or contamination of the original stock.

  • Dose-Response: Generate a full dose-response curve to confirm potency and efficacy.

  • Orthogonal Assays: Validate the biological effect using a different assay that measures a distinct endpoint of the same biological pathway. For example, if the primary screen was a cell viability assay, a secondary assay could measure apoptosis (e.g., caspase activity).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for ERK Activation
  • Cell Treatment and Lysis: Plate and treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control.

References

Technical Support Center: Overcoming Resistance to 2-(2-Methyl-1,3-thiazol-4-yl)acetamide and Related Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methyl-1,3-thiazol-4-yl)acetamide and other thiazole-based compounds. The information provided is intended to help identify and overcome potential mechanisms of drug resistance encountered during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

While the precise mechanism of this compound may still be under investigation, many thiazole-containing compounds have been identified as potent anticancer agents.[1][2][3][4] Their mechanisms of action often involve the inhibition of key cellular processes critical for cancer cell proliferation and survival. Potential targets for this class of compounds include:

  • Tubulin Polymerization: Thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

  • Kinase Inhibition: Many thiazole-based drugs, such as Dasatinib, act as kinase inhibitors, targeting signaling pathways essential for tumor growth and survival, like the PI3K/Akt/mTOR pathway.[1][2]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various mechanisms, including the activation of caspase cascades.[2][5]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?

Acquired resistance to small molecule inhibitors is a common phenomenon in cancer therapy.[6][7] Potential mechanisms include:

  • Target Alteration: Mutations in the drug's target protein can prevent or reduce drug binding.[6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[8]

  • Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the drug more efficiently.

  • Changes in Gene Expression: Alterations in the expression of genes involved in cell survival, apoptosis, and drug metabolism can contribute to resistance.[9]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:

  • Target Sequencing: Sequence the gene encoding the putative target of this compound in both sensitive and resistant cell lines to identify any potential mutations.

  • Western Blotting: Analyze the protein expression levels of key signaling molecules in bypass pathways (e.g., EGFR, MET, etc.) and drug efflux pumps (e.g., P-gp).

  • Gene Expression Analysis: Perform RNA sequencing or microarray analysis to compare the gene expression profiles of sensitive and resistant cells to identify differentially expressed genes.[9][10]

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if increased drug efflux is the cause of resistance.

Q4: What strategies can I employ to overcome resistance to this compound?

Several strategies can be explored to overcome drug resistance:[11]

  • Combination Therapy: Combining this compound with another agent that targets a different pathway can create a synergistic effect and prevent the emergence of resistance.[6][11]

  • Inhibition of Drug Efflux Pumps: Co-administration with an ABC transporter inhibitor can increase the intracellular concentration of the drug.

  • Development of Next-Generation Inhibitors: Designing novel analogs of this compound that can bind to the mutated target or have a different mode of action.

  • Targeting Downstream Effectors: If a bypass pathway is activated, targeting a key downstream molecule in that pathway may restore sensitivity.

Troubleshooting Guides

Problem 1: Decreased Potency of this compound in Cell Viability Assays
Possible Cause Recommended Action
Development of Resistance Confirm resistance by comparing the IC50 value in your current cell line with the parental, sensitive cell line. Proceed to investigate the mechanism of resistance (see FAQs).
Compound Degradation Ensure proper storage and handling of the compound. Test a fresh batch of the compound to rule out degradation.
Cell Line Contamination Check for mycoplasma contamination, which can alter cellular responses. Perform cell line authentication to ensure the identity of your cells.
Assay Variability Optimize your cell viability assay protocol, including cell seeding density and incubation times. Use appropriate positive and negative controls.
Problem 2: No Change in Target Phosphorylation Upon Treatment in Resistant Cells
Possible Cause Recommended Action
Target Mutation Sequence the target gene to check for mutations in the drug-binding site.
Increased Drug Efflux Perform a drug efflux assay. If efflux is increased, consider using an ABC transporter inhibitor in combination with your compound.
Activation of Upstream Kinases Use western blotting to examine the phosphorylation status of kinases upstream of your target.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12][13]

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a negative control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Resistance Markers

This protocol is used to detect the expression levels of proteins that may be involved in drug resistance.[14][15][16][17][18]

Materials:

  • Sensitive and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-phospho-Akt, anti-total-Akt, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the sensitive and resistant cells with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like ß-actin.

Visualizations

G cluster_0 Drug Action cluster_1 Resistance Mechanisms Drug This compound Target Putative Target (e.g., Kinase, Tubulin) Drug->Target Inhibition Drug_Efflux Increased Drug Efflux (P-gp) Drug->Drug_Efflux Proliferation Cell Proliferation Target->Proliferation Apoptosis Apoptosis Target->Apoptosis Target_Mutation Target Mutation Bypass_Pathway Bypass Pathway Activation Target_Mutation->Target Bypass_Pathway->Proliferation

Caption: Potential mechanisms of action and resistance to this compound.

G cluster_workflow Experimental Workflow: Investigating Resistance start Observation: Decreased Drug Efficacy ic50 Confirm Resistance: IC50 Determination (MTT Assay) start->ic50 hypothesis Hypothesize Mechanism ic50->hypothesis target_seq Target Sequencing hypothesis->target_seq Target Alteration? western Western Blot (Bypass Pathways, P-gp) hypothesis->western Bypass/Efflux? efflux_assay Drug Efflux Assay hypothesis->efflux_assay Efflux? analysis Data Analysis target_seq->analysis western->analysis efflux_assay->analysis conclusion Identify Resistance Mechanism analysis->conclusion

Caption: A logical workflow for investigating the mechanisms of acquired drug resistance.

References

Technical Support Center: Scaling Up Production of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a laboratory scale?

A1: The most prevalent laboratory-scale synthesis is a two-step process. It begins with the Hantzsch thiazole synthesis to form ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, followed by amidation to yield the final product. This method is favored for its relatively high yields and the commercial availability of starting materials.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic reactions: The initial condensation and cyclization steps can be highly exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

  • Reagent addition: Controlled addition of reagents, particularly strong bases or reactive intermediates, is critical to maintain reaction homogeneity and avoid localized overheating.

  • Product isolation and purification: Crystallization and filtration can be more challenging on a larger scale, potentially leading to lower yields and product impurities. Efficient solvent selection and optimized crystallization conditions are crucial.

  • Impurity profile: The profile and level of impurities may differ between lab-scale and large-scale batches, necessitating robust analytical methods for their identification and control.

Q3: Are there any specific safety precautions to consider during scale-up?

A3: Yes, several safety measures are paramount:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.

  • Ventilation: All reaction steps should be performed in a well-ventilated fume hood or a designated chemical processing area to avoid inhalation of volatile reagents and solvents.

  • Exothermicity Management: Employ a robust cooling system and monitor the internal reaction temperature closely, especially during the addition of reagents. Have a quenching plan in place for thermal runaway scenarios.

  • Handling of Thioacetamide: Thioacetamide is a suspected carcinogen and should be handled with extreme care, using appropriate containment procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Hantzsch Thiazole Synthesis Step
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the thioacetamide is of high purity.
Side Product Formation Overheating can lead to the formation of byproducts. Maintain the recommended reaction temperature strictly. The order of reagent addition is also critical; ensure the α-halo ketone is added to the thioamide solution gradually.
Poor Quality of Starting Materials Verify the purity of ethyl 4-chloroacetoacetate and thioacetamide using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can significantly impact the reaction outcome.
Inefficient Product Extraction Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the ester into the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.
Problem 2: Difficulties in the Amidation Step
Potential Cause Troubleshooting Step
Incomplete Conversion of Ester to Amide Ensure a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonia in methanol) is used. The reaction may require elevated temperature and pressure in a sealed reactor for complete conversion. Monitor the disappearance of the starting ester by TLC or HPLC.
Hydrolysis of the Ester or Amide If using aqueous ammonia, minimize the reaction time and temperature to reduce the risk of hydrolysis of the ester starting material or the acetamide product. Anhydrous conditions using ammonia gas in a suitable solvent can mitigate this issue.
Formation of Impurities The presence of unreacted starting materials or byproducts from the previous step can lead to impurities. Ensure the ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is of high purity before proceeding with amidation.
Product Precipitation Issues If the product precipitates during the reaction, it may encapsulate unreacted starting material. Ensure adequate stirring to maintain a homogenous slurry. For isolation, controlled cooling and the addition of an anti-solvent can improve the crystallization process and particle size for easier filtration.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
  • Reaction Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel. The reactor should be purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: To the reactor, add thioacetamide (1.0 equivalent) and a suitable solvent such as ethanol. Stir the mixture until the thioacetamide is fully dissolved.

  • Reagent Addition: Slowly add ethyl 4-chloroacetoacetate (1.05 equivalents) to the solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature between 20-25°C using a chiller.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Use a pressure-rated reactor equipped with a mechanical stirrer, a temperature probe, and a gas inlet/outlet.

  • Reagent Charging: Charge the reactor with ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1.0 equivalent) and a solvent such as methanol.

  • Amidation: Cool the solution to 0-5°C and bubble ammonia gas through the solution, or add a pre-cooled solution of ammonia in methanol (e.g., 7N). Seal the reactor and heat to 50-60°C. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Isolation: After completion, cool the reactor to room temperature and vent any excess pressure. Concentrate the solvent under reduced pressure to induce crystallization.

  • Purification: Filter the solid product and wash with a small amount of cold methanol or another suitable solvent. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

  • Drying: Dry the purified this compound under vacuum at a temperature not exceeding 50°C.

Data Presentation

Table 1: Typical Reaction Parameters and Yields
Step Key Parameters Typical Yield (Lab Scale) Typical Yield (Pilot Scale) Purity (by HPLC)
Hantzsch Thiazole Synthesis Temperature: 75-80°CTime: 4-6 hoursSolvent: Ethanol75-85%70-80%>95%
Amidation Temperature: 50-60°CPressure: 2-3 barReagent: Ammonia in Methanol80-90%78-88%>99%

Visualizations

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Amidation A Thioacetamide C Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate A->C B Ethyl 4-chloroacetoacetate B->C E This compound C->E D Ammonia D->E

Caption: Synthetic route for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions monitor_reaction Analyze Reaction Mixture (TLC/HPLC) check_purity->monitor_reaction check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Increase Time/Temp/Reagent) incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes purification_issue Investigate Purification Step side_products->purification_issue No solution Yield Improved optimize_conditions->solution adjust_purification Adjust Purification Method (Solvent, pH, Temperature) purification_issue->adjust_purification adjust_purification->solution

Caption: A logical workflow for troubleshooting low reaction yields.

Validation & Comparative

Comparative Performance Analysis of Thiazole-Based Acetamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Agents

This guide provides a detailed comparison of the anticancer activity of novel thiazole-acetamide derivatives, offering valuable insights for researchers in oncology and drug development. The core of this analysis focuses on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, a class of compounds showing significant potential in cancer cell line studies. This document presents quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to support further research and development in this area.

Structural Confirmation of the Thiazole Core

The foundational structure for the compounds discussed herein is based on the 2-methyl-1,3-thiazole-4-yl moiety. Spectroscopic analysis confirms the characteristic features of this heterocyclic system. In 1H-NMR spectra, the methyl group at the second position of the thiazole ring typically appears as a singlet around 2.70–2.71 ppm. The proton at the fifth position (C5-H) of the thiazole ring resonates as a singlet at approximately 7.81–7.82 ppm. The phenyl group attached at the fourth position of the thiazole exhibits doublet of doublets around 7.61 and 7.87 ppm. The acetamide linkage protons are observed as a singlet for the methylene group (CH2) between 3.89–4.48 ppm and a broad singlet for the amide proton (NHCO) in the range of 10.34–10.62 ppm[1].

Comparative Anticancer Activity

A series of novel N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against human lung carcinoma (A549) and rat glioblastoma (C6) cell lines. The following table summarizes the percentage of growth inhibition at a concentration of 50 µg/mL.

Compound IDSubstituent on (Benz)azole MoietyA549 (% Inhibition)C6 (% Inhibition)
6f 5-Chlorobenzimidazole85.682.4
6g 5-Methylbenzimidazole81.279.5
6e 1H-Benzimidazole75.372.1
6j 5-Chlorobenzoxazole72.870.3
6i Benzoxazole68.465.9
6l 5-Nitrobenzoxazole65.163.2

Data extracted from Yurttaş et al., J Enzyme Inhib Med Chem, 2014.[1][2][3][4]

Experimental Protocols

Synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives

The synthesis of the parent amine, 4-(2-methylthiazol-4-yl)aniline, is a key step. A mixture of 4-aminoacetophenone, sulfur powder, and morpholine is refluxed, followed by purification. This intermediate is then acylated to introduce the acetamide moiety. For the synthesis of the compared derivatives (6a-n), the precursor N-[4-(2-methylthiazol-4-yl)phenyl]-2-chloroacetamide is reacted with the corresponding (benz)azolethiol in the presence of a base[1].

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549 and C6) are seeded into 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with the test compounds at a concentration of 50 µg/mL and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells[1][3].

Analysis of DNA Synthesis

The effect of the compounds on DNA synthesis is evaluated by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU).

  • Cell Treatment: Cells are treated with the test compounds for 24 hours.

  • BrdU Labeling: BrdU is added to the cell culture medium, and the cells are incubated for an additional 2-24 hours.

  • Immunodetection: The cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Reaction and Measurement: A substrate solution is added, and the color development is measured using a spectrophotometer[1][3].

Caspase-3 Activation Assay

The induction of apoptosis is assessed by measuring the activity of caspase-3.

  • Cell Lysis: Cells are treated with the test compounds, and cell lysates are prepared.

  • Substrate Incubation: The cell lysate is incubated with a colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA).

  • Absorbance Measurement: The cleavage of the substrate by active caspase-3 results in a color change that is quantified by measuring the absorbance at 405 nm[1][3].

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of N-[4-(2-methylthiazol-4-yl)phenyl] acetamide Derivatives start->synthesis purification Purification & Characterization (IR, NMR, MS) synthesis->purification mtt MTT Assay (Cytotoxicity) purification->mtt Test Compounds dna BrdU Assay (DNA Synthesis) mtt->dna ic50 Determine % Inhibition mtt->ic50 caspase Caspase-3 Assay (Apoptosis) dna->caspase apoptosis Analyze Apoptotic Pathway caspase->apoptosis

Caption: A generalized workflow for the synthesis and biological evaluation of novel thiazole-acetamide derivatives as potential anticancer agents.

apoptosis_pathway compound Thiazole-Acetamide Derivative cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage bax Bax Activation dna_damage->bax bcl2 Bcl-2 Inhibition dna_damage->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by thiazole-acetamide derivatives through the intrinsic pathway.

References

Comparative Guide to the Anticancer Activity of Thiazole-Acetamide Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel thiazole-acetamide derivatives as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. The performance of these compounds is benchmarked against Combretastatin A-4 (CA-4), a well-established natural product known for its tubulin-destabilizing effects.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including cell division, motility, and intracellular transport. Their dynamic nature makes them a prime target for anticancer drug development.[1][2] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

The thiazole-acetamide scaffold has emerged as a promising pharmacophore for the design of novel tubulin polymerization inhibitors.[1][3] This guide focuses on a series of recently developed 2,4-disubstituted thiazole derivatives and compares their efficacy with Combretastatin A-4.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of selected thiazole-acetamide derivatives compared to the reference compound, Combretastatin A-4.

Table 1: Inhibition of Tubulin Polymerization

CompoundModificationIC50 (µM) for Tubulin Polymerization Inhibition
Thiazole-Acetamide Derivatives
Compound IV2,4-disubstituted thiazole derivative2.00 ± 0.12[1]
Compound 10aPhenyl group at 4-position of thiazole2.69[1]
Compound 10oOCH3 and CH3 substitutions on chalcone moiety3.62[1]
Compound 13dCH3 substitution on chalcone moiety3.68[1]
Compound 7c4-nitroanilino acetamide side arm2.00 ± 0.12[3]
Compound 9a2,4-diaminothiazole derivative2.38 ± 0.14[3]
Compound 5c2-substituted amino acetamide2.95 ± 0.18[4]
Reference Compound
Combretastatin A-4 (CA-4)Natural stilbenoid2.96 ± 0.18[1] / 8.33[1]

Note: Variations in CA-4 IC50 values may be attributed to different experimental conditions in the cited studies.

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM) / GI50 (µM)
Thiazole-Acetamide Derivatives
Compound 10aMCF-7 (Breast)4 ± 0.2[1]
Average of 4 cell linesGI50: 6[1]
Compound 10oMDAMB-231 (Pancreatic)3 ± 0.2[1]
Average of 4 cell linesGI50: 7[1]
Compound 13dAverage of 4 cell linesGI50: 8[1]
Compound 7cHepG2, MCF-7, HCT116, HeLa6.26 ± 0.3 to 10.01 ± 0.5[3]
Reference Compounds
DoxorubicinMCF-7 (Breast)4 ± 0.2[1]
MDAMB-231 (Pancreatic)3 ± 0.2[1]
SorafenibMCF-7 (Breast)7 ± 0.3[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for these thiazole-acetamide derivatives is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1] This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules. The disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Induction Thiazole_Acetamide Thiazole-Acetamide Derivative Tubulin β-Tubulin (Colchicine Site) Thiazole_Acetamide->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Bax Bax Activation Arrest->Bax Bcl2 Bcl-2 Downregulation Arrest->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of thiazole-acetamide derivatives.

Experimental Protocols

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules is monitored by an increase in turbidity (optical density) at 340 nm or by an increase in fluorescence using a specific reporter.[5]

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Reference compound (e.g., Combretastatin A-4)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • A solution of purified tubulin (e.g., 2 mg/mL) is prepared in G-PEM buffer.

  • The tubulin solution is added to the wells of a pre-warmed 96-well plate.

  • Test compounds at various concentrations are added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., CA-4) are included.

  • The plate is incubated at 37°C, and tubulin polymerization is monitored by measuring the absorbance at 340 nm or fluorescence at appropriate wavelengths (e.g., excitation 360 nm, emission 450 nm) at regular intervals for a specified duration (e.g., 60 minutes).[6]

  • The data is plotted as absorbance/fluorescence versus time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Tubulin_Sol Prepare Tubulin Solution in G-PEM Add_Tubulin Add Tubulin to Pre-warmed Plate Tubulin_Sol->Add_Tubulin Compound_Sol Prepare Compound Dilutions Add_Compounds Add Compounds to Wells Compound_Sol->Add_Compounds Add_Tubulin->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Measure Measure OD340 or Fluorescence over Time Incubate->Measure Plot Plot Data (Signal vs. Time) Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for a tubulin polymerization assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control is also included.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (concentration that inhibits cell growth by 50%) is determined.

Conclusion

The presented data indicate that novel thiazole-acetamide derivatives are potent inhibitors of tubulin polymerization, with several compounds exhibiting efficacy comparable to or greater than the reference compound, Combretastatin A-4.[1][3] Notably, compounds such as IV and 7c have demonstrated strong tubulin polymerization inhibition with IC50 values around 2.00 µM.[1][3] Furthermore, compounds like 10a and 10o show significant cytotoxic activity against various cancer cell lines.[1] These findings highlight the potential of the thiazole-acetamide scaffold in the development of new anticancer agents targeting microtubule dynamics. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Thiazole Derivatives in Drug Discovery: Focus on 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Analysis of Biological Activity

Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, most notably as anti-cancer and anti-inflammatory agents. This is often attributed to their ability to inhibit key enzymes in signaling pathways, such as protein kinases and cyclooxygenases.

Anti-Cancer Activity: Kinase Inhibition

Many thiazole derivatives exert their anti-cancer effects by targeting protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its central role in tumor-induced blood vessel formation.

Table 1: Comparative in vitro Anti-Cancer Activity of Thiazole Derivatives

Compound NameTargetAssayCell LineIC50 ValueCitation
2-(2-Methyl-1,3-thiazol-4-yl)acetamide ---Not Reported -
Hydrazinyl thiazole derivativeAntitumor ActivityMTT AssayC63.83 μM[1]
4-Chlorophenylthiazole derivativeVEGFR-2 Kinase ActivityKinase Assay-51.09 nM[1]
Thiazole-based derivative 4b Cytotoxic ActivityMTT AssayMDA-MB-2313.52 μM[1]
Thiazole-based derivative 4d Cytotoxic ActivityMTT AssayMDA-MB-2311.21 μM[1]
Sorafenib (Reference Drug)VEGFR-2 Kinase Activity / Cytotoxic ActivityKinase Assay / MTT Assay- / MDA-MB-23151.41 nM / 1.18 μM[1]
Thiazole derivative 18 PI3K/AKT/mTOR PathwayProliferation AssayA549, MCF-7, U-87 MG, HCT-1160.50–4.75 μM[2]
Benzothiazole derivative 19 PI3K/mTORC1Proliferation AssayMCF-7, U87 MG, A549, HCT1160.30–0.45 μM[2]
Thiazole derivative 22 PI3KβKinase Assay-0.02 μM[2]
Thiazole Sulfonamide 40 B-RAFV600E Kinase ActivityKinase Assay-23.1 ± 1.2 nM[2]
Dabrafenib (Reference Drug)B-RAFV600E Kinase ActivityKinase Assay-47.2 ± 2.5 nM[2]
Anti-inflammatory Activity: COX Inhibition

The anti-inflammatory properties of thiazole derivatives are often linked to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

Table 2: Comparative in vitro Anti-inflammatory Activity of Thiazole Derivatives

Compound NameTargetAssayIC50 ValueCitation
This compound --Not Reported -
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a )COX-1/COX-2Cell-based AssayNon-selective[3]
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b )COX-2Cell-based Assay11.65 ± 6.20 mM[3]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one (21a )COX-1Enzyme Inhibition Assay16 μM[3]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one (21b )COX-1Enzyme Inhibition Assay10 μM[3]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a )5-LOXEnzyme Inhibition Assay127 nM[3]
Thiazole derivative 3b 5-LOXEnzyme Inhibition Assay35 nM[3]
Thiazole derivative 3c 5-LOXEnzyme Inhibition Assay25 nM[3]
Celecoxib (Reference Drug)COX-2Fluorometric Assay0.45 μM[4]

II. Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a reaction buffer, a poly(Glu, Tyr) 4:1 substrate, and ATP.[5][6]

  • Enzyme Addition: Initiate the kinase reaction by adding purified recombinant VEGFR-2 enzyme to each well.[5][6]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[5][6]

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based assay, such as the Kinase-Glo® assay. A higher luminescent signal indicates greater inhibition of kinase activity.[5][6]

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

COX-2 Inhibitor Screening Assay

This assay measures the inhibition of COX-2 activity, typically through a fluorometric method.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of human recombinant COX-2 enzyme and the test inhibitor at various concentrations in an appropriate assay buffer.[4][7]

  • Reaction Initiation: In a 96-well plate, combine the COX-2 enzyme, a fluorometric probe, and the test inhibitor. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[4][7]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.[4][7]

  • IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. The IC50 value is the concentration that produces 50% inhibition of COX-2 activity.[4][7]

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.[8][9][10]

  • Paw Volume Measurement: Measure the volume of the inflamed paw at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[8][9][10]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.

III. Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Compound Test Compound (e.g., Thiazole Derivative) MTT MTT Assay Compound->MTT Kinase_Assay Kinase Assay Compound->Kinase_Assay COX_Assay COX Assay Compound->COX_Assay Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231) Cell_Culture->MTT Enzyme Purified Enzyme (e.g., VEGFR-2, COX-2) Enzyme->Kinase_Assay Enzyme->COX_Assay IC50 (Cytotoxicity) IC50 (Cytotoxicity) MTT->IC50 (Cytotoxicity) IC50 (Kinase Inhibition) IC50 (Kinase Inhibition) Kinase_Assay->IC50 (Kinase Inhibition) IC50 (COX Inhibition) IC50 (COX Inhibition) COX_Assay->IC50 (COX Inhibition) Rodent_Model Rodent Model (Rat/Mouse) Carrageenan Carrageenan Injection Rodent_Model->Carrageenan Measurement Paw Volume Measurement Carrageenan->Measurement Inhibition % Edema Inhibition Measurement->Inhibition

Overview of Experimental Workflow for Evaluating Thiazole Derivatives.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Thiazole Thiazole Derivative (Kinase Inhibitor) Thiazole->P_VEGFR2 Inhibition MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MAPK->Proliferation COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Thiazole Thiazole Derivative (COX-2 Inhibitor) Thiazole->COX2 Inhibition

References

Comparative Study: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel 2-(2-methyl-1,3-thiazol-4-yl)acetamide analogs against established anticancer agents, highlighting their potential as potent inhibitors of tubulin polymerization.

This guide provides a comparative analysis of the biological activity of novel acetamide derivatives bearing a 2-methyl-1,3-thiazole-4-yl core structure against known inhibitors of tubulin polymerization, a critical target in cancer therapy. The data presented is intended for researchers, scientists, and drug development professionals interested in the discovery of new anticancer agents. While specific experimental data for this compound is not extensively available in the public domain, this guide focuses on closely related and highly potent analogs from the same chemical class, providing a valuable benchmark for future research and development.

Introduction to Thiazole Acetamides as Anticancer Agents

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties. A significant number of these compounds exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, cell motility, and intracellular transport. Their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis, making them a validated and highly attractive target for the development of anticancer drugs.

This guide will focus on the comparative efficacy of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors, with a particular emphasis on their performance relative to established clinical and preclinical compounds such as Combretastatin A-4, Doxorubicin, and Sorafenib.

Quantitative Performance Comparison

The following tables summarize the in vitro activity of representative thiazole-acetamide derivatives and known inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the half-maximal growth inhibitory concentration (GI50) or IC50 for various cancer cell lines.

Table 1: Tubulin Polymerization Inhibitory Activity

CompoundChemical ClassIC50 (µM)Reference CompoundReference IC50 (µM)
Compound IV 2,4-Disubstituted Thiazole2.00 ± 0.12Combretastatin A-42.96 ± 0.18[1]
Compound 10a Thiazole-2-acetamide Derivative2.69Combretastatin A-48.33[1]
Compound 10o Thiazole-2-acetamide Derivative3.62Combretastatin A-48.33[1]
Compound 13d Thiazole-2-acetamide Derivative3.68Combretastatin A-48.33[1]

Table 2: Antiproliferative Activity against Cancer Cell Lines

CompoundCell LineCancer TypeGI50/IC50 (µM)Reference CompoundReference GI50/IC50 (µM)
Compound 10a Average of 4 cell lines-6Doxorubicin, SorafenibEquivalent[1]
Compound 10o Average of 4 cell lines-7Doxorubicin, SorafenibEquivalent[1]
Compound 13d Average of 4 cell lines-8Doxorubicin, SorafenibEquivalent[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and a typical experimental workflow for evaluating tubulin polymerization inhibitors.

G Signaling Pathway of Tubulin Polymerization Inhibitors cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Cellular Outcomes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubule->Mitosis Cell Motility Cell Motility Microtubule->Cell Motility Intracellular Transport Intracellular Transport Microtubule->Intracellular Transport Thiazole Acetamide Inhibitor Thiazole Acetamide Inhibitor Thiazole Acetamide Inhibitor->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Thiazole Acetamide Inhibitor->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Signaling pathway of thiazole acetamide tubulin polymerization inhibitors.

G Experimental Workflow for Tubulin Polymerization Assay Start Start Prepare Tubulin Solution Prepare Tubulin Solution Start->Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Incubate at 37°C Incubate at 37°C Add Test Compound->Incubate at 37°C Monitor Polymerization Monitor Polymerization Incubate at 37°C->Monitor Polymerization Measure Absorbance/Fluorescence Data Analysis Data Analysis Monitor Polymerization->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 End End Determine IC50->End

Caption: Workflow for in vitro tubulin polymerization assay.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of test compounds on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • On ice, prepare the tubulin polymerization reaction mixture by combining GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).

  • Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.

  • Dispense the tubulin solution into pre-chilled wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for at least 60 minutes.

  • The extent of polymerization is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The presented data demonstrates that thiazole-2-acetamide derivatives are a promising class of anticancer agents that act as potent inhibitors of tubulin polymerization. Several analogs exhibit superior or comparable activity to the established tubulin inhibitor Combretastatin A-4 in vitro. Furthermore, their antiproliferative effects against various cancer cell lines are on par with clinically used drugs like Doxorubicin and Sorafenib. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel compounds targeting microtubule dynamics. Future research should focus on optimizing the structure of these thiazole acetamides to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective cancer therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide analogs, with a focus on their potential as anticancer agents. The information presented is based on experimental data from various studies, highlighting the key structural modifications that influence their biological activity.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Analogs of this compound have emerged as a promising class of compounds with significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] Many of these compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4][5][6] This guide will delve into the quantitative data, experimental protocols, and mechanistic pathways associated with these analogs to inform future drug design and development efforts.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of various this compound analogs and related thiazole derivatives. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth or enzyme activity), allowing for a direct comparison of the potency of different structural modifications.

Table 1: Cytotoxicity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives against A549 and C6 Cancer Cell Lines [2]

Compound IDR Group (Attached to Acetamide Sulfur)IC50 (µM) - A549IC50 (µM) - C6
6a Thiazoline-2-yl>50>50
6b 1-Methylimidazole-2-yl>50>50
6d 5-Methyl-1,3,4-thiadiazole-3-yl39.445.3
6f 5-Chloro-benzimidazole-2-yl1.82.1
6g 5-Methyl-benzimidazole-2-yl2.53.2

SAR Insights: The data suggests that the presence of a benzimidazole moiety at the R position significantly enhances anticancer activity, with electron-withdrawing (Cl) and electron-donating (CH3) groups at the 5-position of the benzimidazole ring both resulting in potent cytotoxicity.[2]

Table 2: Tubulin Polymerization Inhibitory Activity of Thiazole-2-acetamide Analogs [4][6]

Compound IDScaffold DescriptionIC50 (µM)Reference CompoundIC50 (µM)
10a (E)-2-((5-(3-phenylacryloyl)-4-methylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide2.69Combretastatin A-48.33
10f (E)-2-((5-(3-(4-chlorophenyl)acryloyl)-4-methylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide5.62Combretastatin A-48.33
10k (E)-2-((5-(3-(p-tolyl)acryloyl)-4-methylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide47.75Combretastatin A-48.33
IV 2,4-disubstituted thiazole derivative2.00Combretastatin A-42.96
7c 2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl) moiety2.00Combretastatin A-42.96
9a 2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl) moiety2.38Combretastatin A-42.96

SAR Insights: These results highlight the importance of the substitution pattern on the acryloyl and N-thiazole moieties for tubulin polymerization inhibition.[4] Unsubstituted phenyl on the acryloyl group (10a) is more potent than those with chloro (10f) or methyl (10k) substitutions.[4] The presence of a 3,4,5-trimethoxyphenyl group, a key feature of the potent tubulin inhibitor combretastatin A-4, also leads to highly active compounds (7c, 9a).[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human lung carcinoma (A549) and rat glioma (C6) cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach for 24 hours.[7] The medium is then replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[7]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.

  • Assay Kit: The assay is performed using a commercially available Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.).[4]

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared according to the manufacturer's instructions.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. Combretastatin A-4 is used as a positive control.

  • Measurement: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence plate reader.

  • Data Analysis: The rate of polymerization is calculated for each concentration of the compound. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many anticancer this compound analogs is the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and ultimately triggering apoptosis (programmed cell death).

Below is a diagram illustrating the mechanism of tubulin polymerization inhibition.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Thiazole Analogs Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Assembly Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Assembly Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Blocked_Polymerization Disrupted Microtubule Tubulin Dimer->Blocked_Polymerization Inhibited Microtubule->Tubulin Dimer Depolymerization Thiazole_Analog Thiazole Analog Thiazole_Analog->Beta-Tubulin Binds to Colchicine Site Binding_Site Cell_Cycle_Arrest G2/M Arrest Blocked_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole acetamide analogs.

Experimental Workflow

The general workflow for the discovery and evaluation of novel this compound analogs as anticancer agents is depicted below.

Experimental_Workflow Workflow for Anticancer Thiazole Analog Development Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (Tubulin Assay, Cell Cycle, Apoptosis) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: General experimental workflow for thiazole-based anticancer drug discovery.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that modifications to the substituents on the acetamide moiety and the thiazole ring can significantly impact cytotoxic potency and tubulin polymerization inhibitory activity. Specifically, the incorporation of (benz)azole moieties and substitutions that mimic the key features of known tubulin inhibitors have proven to be effective strategies. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in the field of anticancer drug discovery, facilitating the rational design and evaluation of more potent and selective thiazole-based therapeutics.

References

A Cross-Validated Comparison of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide Analogs and Alternative Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of a representative thiazole acetamide derivative, (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide, against established alternative compounds. The data presented herein is compiled from various experimental studies to offer a cross-validated perspective on the potential of this chemical scaffold in oncology.

Executive Summary

The thiazole acetamide scaffold has emerged as a promising framework in the design of novel therapeutic agents. This guide focuses on a specific analog that has demonstrated significant potential as an anticancer agent by targeting tubulin polymerization. A direct comparison with Combretastatin A-4, a well-characterized natural product with the same mechanism of action, provides a benchmark for its performance. The data indicates that the thiazole acetamide derivative exhibits potent cytotoxic effects against various cancer cell lines, often comparable or superior to the reference compound.

Data Presentation: Anticancer Activity

The following tables summarize the quantitative data on the anticancer activity of the representative thiazole acetamide derivative and Combretastatin A-4.

Table 1: In vitro Cytotoxicity (IC50 in µM) against various cancer cell lines [1]

CompoundProstate (PC-3)Breast (MCF-7)Colon (HCT-116)Pancreatic (MDAMB-231)Average GI50
(E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (10a)7 ± 0.64 ± 0.25 ± 0.48 ± 0.76 µM
Combretastatin A-4 (CA-4)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Doxorubicin (Reference)12 ± 0.94 ± 0.25 ± 0.33 ± 0.2Not Reported
Sorafenib (Reference)12 ± 0.87 ± 0.36 ± 0.48 ± 0.5Not Reported

Table 2: Tubulin Polymerization Inhibition [1]

CompoundIC50 (µM)
(E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (10a)2.69
Combretastatin A-4 (CA-4)8.33

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 10a)[1]

A mixture of (E)-1-(2-mercapto-4-methylthiazol-5-yl)-3-phenylprop-2-en-1-one (1 mmol), 2-chloro-N-(4-phenylthiazol-2-yl)acetamide (1 mmol), and anhydrous potassium carbonate (1.5 mmol) in dry acetone (20 mL) was stirred at room temperature for 12 hours. The reaction mixture was then poured into ice-water, and the resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the title compound.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cell lines (PC-3, MCF-7, HCT-116, MDAMB-231) were seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Tubulin Polymerization Assay[1]
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (1 mg/mL), 80 mM PIPES buffer (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Polymerization Induction: The polymerization of tubulin was initiated by incubating the mixture at 37°C.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm every 30 seconds for 60 minutes in a temperature-controlled spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, was determined from the polymerization curves.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Intracellular Space Thiazole_Acetamide Thiazole Acetamide Derivative (10a) Tubulin α/β-Tubulin Dimers Thiazole_Acetamide->Tubulin Inhibition of Polymerization CA4 Combretastatin A-4 CA4->Tubulin Inhibition of Polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Mechanism of action of tubulin polymerization inhibitors.

Experimental Workflow Diagram

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Compound Pure Thiazole Acetamide Derivative Purification->Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Compound->Tubulin_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Tubulin_Assay->Data_Analysis Results Biological Activity Profile Data_Analysis->Results

Caption: General experimental workflow for novel compound evaluation.

References

A Comparative Guide to the Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic methodologies for 2-(2-methyl-1,3-thiazol-4-yl)acetamide, a key structural motif in various pharmacologically active compounds. The following sections detail established synthetic pathways, offering insights into their respective reaction conditions, yields, and operational complexities. This information is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.

Synthetic Approaches: An Overview

The synthesis of this compound is primarily approached through a two-stage process: the initial formation of the 2-methyl-1,3-thiazole-4-yl core, followed by the elaboration of the acetamide functional group. The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.

Method 1: The Hantzsch Thiazole Synthesis and Subsequent Amidation

The Hantzsch synthesis provides a reliable route to the thiazole core. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, this translates to the reaction of thioacetamide with a suitable 4-substituted-3-oxobutanoate, such as ethyl 4-chloroacetoacetate. This initial step yields an ester intermediate, ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, which is then converted to the final acetamide product.

Reaction Scheme:

A variation of this approach involves the use of alternative α-halo-β-ketoesters, such as ethyl 2-chloro-3-oxobutanoate, which can influence reaction conditions and yields.[1]

Logical Workflow for Method 1

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amidation Thioacetamide Thioacetamide Hantzsch_Reaction Cyclocondensation Thioacetamide->Hantzsch_Reaction Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl_4_chloroacetoacetate->Hantzsch_Reaction Ester_Intermediate Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate Hantzsch_Reaction->Ester_Intermediate Amidation_Reaction Amidation Ester_Intermediate->Amidation_Reaction Ammonia Ammonia Ammonia->Amidation_Reaction Final_Product This compound Amidation_Reaction->Final_Product

Caption: Workflow for the Hantzsch Synthesis and Amidation approach.

Method 2: Alternative Thiazole Ring Formation Strategies

While the Hantzsch synthesis is prevalent, other methods for constructing the thiazole ring can be employed, followed by functional group interconversion to arrive at the target acetamide. These can include multicomponent reactions or the use of different starting materials that already contain portions of the required thiazole scaffold. For instance, some syntheses may start from 2-aminothiazole derivatives and build the acetamide side chain through acylation reactions.[2][3]

Comparative Data of Synthesis Methods

ParameterMethod 1: Hantzsch Synthesis & AmidationNotes
Starting Materials Thioacetamide, Ethyl 4-chloroacetoacetate, AmmoniaReadily available commercial reagents.
Key Intermediate Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetateCan be isolated and purified before amidation.
Reaction Conditions Step 1: Reflux in a suitable solvent (e.g., ethanol, isopropanol).[1] Step 2: Reaction with aqueous or alcoholic ammonia.Conditions for both steps are generally mild to moderate.
Reported Yield High yields for the cyclization step have been reported for analogous systems.[1]Overall yield will depend on the efficiency of both steps.
Purification Standard techniques such as crystallization or column chromatography.The ester intermediate and final product are typically solids.
Scalability The Hantzsch synthesis is a well-established and scalable reaction.Amidation can also be performed on a large scale.
Advantages Utilizes simple and inexpensive starting materials. A robust and well-documented method for thiazole synthesis.Offers a clear, stepwise approach to the target molecule.
Disadvantages A two-step process which may be less atom-economical than a one-pot synthesis.Requires handling of α-haloketones which can be lachrymatory.

Experimental Protocols

Method 1: Hantzsch Thiazole Synthesis and Amidation

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

A detailed protocol for a closely related synthesis involves the reaction of a thioamide with ethyl-2-chloro-3-oxobutanoate in a solvent such as isopropyl alcohol. The reaction mixture is heated to reflux and monitored until the starting materials are consumed. After quenching the reaction with water, the product can be isolated by filtration and purified by recrystallization.[1]

Step 2: Synthesis of this compound

The ethyl ester intermediate is subjected to amidation. A general procedure for the amidation of a similar ester involves treatment with a solution of ammonia in an alcohol, such as methanol or ethanol. The reaction progress is monitored, and upon completion, the solvent is removed under reduced pressure to yield the crude acetamide, which can then be purified by recrystallization.

Conclusion

The Hantzsch thiazole synthesis followed by amidation represents a reliable and well-established pathway for the preparation of this compound. This method benefits from the use of readily available starting materials and straightforward reaction conditions. While alternative methods for thiazole synthesis exist, the Hantzsch approach provides a robust foundation for accessing this important chemical entity for further research and development in the pharmaceutical and agrochemical industries. Researchers should consider the scalability and overall efficiency of this two-step process when planning their synthetic strategy.

References

In Vivo Efficacy of Thiazole Acetamide Derivatives Compared to Standard Anti-inflammatory and Analgesic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The therapeutic potential of novel chemical entities is critically assessed through rigorous in vivo efficacy studies. This guide provides a comparative analysis of the in vivo analgesic and anti-inflammatory activities of select 2-(2-Methyl-1,3-thiazol-4-yl)acetamide derivatives against established standards of care, namely diclofenac sodium and nimesulide. The data presented is compiled from preclinical studies to offer an objective overview for researchers, scientists, and professionals in the field of drug development.

Analgesic Efficacy of N-(benzo[d]thiazol-2-yl)acetamide Derivatives

The analgesic potential of N-(benzo[d]thiazol-2-yl)acetamide (S30A1) and its 6-nitro derivative (S30) was evaluated using the acetic acid-induced writhing test in albino mice. This model assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by an irritant. The performance of the test compounds was compared against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.

Data Summary: Acetic Acid-Induced Writhing Test

Treatment GroupDoseMean Number of Writhes (First 5 min)% Inhibition (First 5 min)Mean Number of Writhes (Next 5 min)% Inhibition (Next 5 min)
Control-21-19-
N-(benzo[d]thiazol-2-yl)acetamide (S30A1)100 mg/kg576%Not specified81%
6-nitro-N-(benzo[d]thiazol-2-yl)acetamide (S30)100 mg/kg766%Not specified75%
Diclofenac Sodium (Standard)10 mg/kgNot specified76%Not specified91%

Data compiled from Bepary et al., 2022.[1][2]

The results indicate that N-(benzo[d]thiazol-2-yl)acetamide (S30A1) at a dose of 100 mg/kg demonstrated a significant reduction in writhing responses, comparable to the standard drug diclofenac sodium (10 mg/kg) in the initial 5 minutes of observation[1][2]. Notably, in the subsequent 5 minutes, S30A1 showed a potent analgesic effect with an 81% inhibition of writhing[1][2].

Anti-inflammatory Efficacy of Substituted Phenyl Thiazole Derivatives

The anti-inflammatory properties of a series of 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides were investigated using the carrageenan-induced rat paw edema model. This assay is a hallmark for evaluating acute inflammation. The efficacy of these derivatives was benchmarked against the standard NSAID, nimesulide.

Data Summary: Carrageenan-Induced Rat Paw Edema

Treatment GroupDosePaw Edema Volume (at 3h)% Inhibition (at 3h)
Control---
Nitro-substituted thiazole derivative (3c)Not SpecifiedBetter than standard-
Thiazole derivative (3a)Not SpecifiedAppreciable activity-
Thiazole derivative (3d)Not SpecifiedAppreciable activity-
Nimesulide (Standard)Not Specified--

Qualitative data summary from Prateek et al., 2020. Detailed quantitative data was not available in the referenced abstract.[3]

The study reported that nitro-substituted thiazole derivatives exhibited better anti-inflammatory activity compared to the standard drug, nimesulide, with compound 3c showing the most significant effect at the 3-hour time point[3].

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This assay is a chemical method used to induce visceral pain of peripheral origin.

  • Animal Model: Albino mice are utilized for this study.

  • Procedure:

    • Mice are divided into control, standard, and test groups.

    • The test compounds (e.g., N-(benzo[d]thiazol-2-yl)acetamide derivatives) or the standard drug (diclofenac sodium) are administered intraperitoneally at specified doses.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce the writhing response.

    • The number of abdominal constrictions (writhes), characterized by stretching of the abdomen with simultaneous stretching of at least one hind limb, is counted for a defined period (e.g., 10-20 minutes)[4].

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean no. of writhes in control - Mean no. of writhes in test group) / Mean no. of writhes in control] x 100

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate acute inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Rats are divided into control, standard, and test groups.

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compounds or the standard drug (nimesulide) are administered, typically orally or intraperitoneally.

    • After a specific duration (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

    • The paw volume is measured again at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[5].

  • Data Analysis: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Mechanistic Insights and Signaling Pathways

The analgesic and anti-inflammatory effects of the standard drugs, diclofenac and nimesulide, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Cyclooxygenase (COX) Pathway in Inflammation

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation[6][7]. NSAIDs exert their therapeutic effects by blocking this conversion.

COX_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation NSAIDs (Diclofenac, Nimesulide) NSAIDs (Diclofenac, Nimesulide) NSAIDs (Diclofenac, Nimesulide)->COX-1 / COX-2 inhibit

Caption: The Cyclooxygenase (COX) pathway in inflammation and the inhibitory action of NSAIDs.

Experimental Workflow for In Vivo Efficacy Testing

The general workflow for assessing the in vivo efficacy of novel compounds involves several key stages, from animal acclimatization to data analysis.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Compound Administration Compound Administration Group Allocation->Compound Administration Induction of Pain/Inflammation Induction of Pain/Inflammation Compound Administration->Induction of Pain/Inflammation Observation & Measurement Observation & Measurement Induction of Pain/Inflammation->Observation & Measurement Data Collection Data Collection Observation & Measurement->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Comparison Efficacy Comparison Statistical Analysis->Efficacy Comparison

Caption: A generalized workflow for in vivo analgesic and anti-inflammatory studies.

References

Specificity Assessment of Thiazole-Based c-Met Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of a representative thiazole-based compound, 51am , against the clinically approved multi-kinase inhibitors Crizotinib and Cabozantinib, with a focus on their activity against the c-Met receptor tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, and migration, and its dysregulation is implicated in numerous cancers.

Introduction to Thiazole-Based Kinase Inhibitors

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of thiazole have been extensively investigated as kinase inhibitors due to their ability to interact with the ATP-binding pocket of these enzymes.[1][2] Recent studies have focused on developing thiazole-containing molecules as selective inhibitors of c-Met kinase for cancer therapy.[3] This guide focuses on compound 51am , a potent thiazole carboxamide derivative, as a representative of this class.[1]

Comparative Specificity Data

The following table summarizes the in vitro inhibitory activities of 51am , Crizotinib, and Cabozantinib against c-Met and a panel of other kinases. The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase Target51am (IC50 nM)Crizotinib (IC50 nM)Cabozantinib (IC50 nM)Data Source
c-Met 2.54 ~5-11 ~1.8 [1][4][5]
ALK>1000~25>1000[1][5]
VEGFR215.8>100~0.035[1]
RON>1000--[1]
AXL>1000--
RET>1000--
KIT>1000--
FLT3>1000--

Note: Data for Crizotinib and Cabozantinib are compiled from various sources and may not be from direct head-to-head comparisons in the same experimental setting.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines the general steps for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Objective: To determine the IC50 value of an inhibitor against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase[6]

  • Peptide substrate (e.g., poly (Glu, Tyr) 4:1)[7]

  • ATP (Adenosine triphosphate)[6]

  • Kinase reaction buffer[6]

  • Test compounds (e.g., 51am , Crizotinib, Cabozantinib)

  • Detection reagent (e.g., ADP-Glo™, LANCE® Ultra TR-FRET)[6][8]

  • 384-well plates[6]

  • Plate reader capable of luminescence or TR-FRET detection[6]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series.[6]

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a high concentration of a potent non-specific inhibitor like Staurosporine).[6]

  • Enzyme Addition: Dilute the recombinant c-Met enzyme in kinase buffer and add it to all wells except the "no enzyme" control.[6]

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the enzyme. Add this mixture to all wells to start the kinase reaction.[6]

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).[6]

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA).[6] Add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced (luminescence) or substrate phosphorylation (TR-FRET).[6][8]

  • Data Analysis: Read the plate using a suitable plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.[4]

Visualizing Key Pathways and Workflows

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met (Activated Kinase) cMet->P_cMet Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_cMet->Downstream Activates ATP ATP ADP ADP ATP->ADP Response Cellular Response (Proliferation, Survival, Invasion) Downstream->Response Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., 51am) Incubation Incubation Compound->Incubation Enzyme c-Met Kinase Enzyme->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Signal Detection Incubation->Detection IC50 IC50 Calculation Detection->IC50

References

A Comparative Benchmarking Guide: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide Against Commercial Anticancer and Anticonvulsant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary protocols and comparative data points against established commercial compounds, leveraging the known therapeutic potential of the thiazole and acetamide scaffolds. The guide is structured to facilitate a direct comparison in two key therapeutic areas where thiazole derivatives have shown promise: oncology, specifically as tubulin polymerization inhibitors, and neurology, as anticonvulsant agents.

Synthesis of this compound

The target compound can be synthesized from the commercially available precursor, 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid. A common method for this type of amide synthesis is the activation of the carboxylic acid followed by amination.

Proposed Synthetic Route:

  • Activation of Carboxylic Acid: 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt) are added to the solution to form an active ester intermediate.

  • Amination: The activated intermediate is then reacted in situ with an ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or aqueous ammonia) to yield the final product, this compound.

  • Purification: The crude product can be purified using standard techniques such as recrystallization or column chromatography.

A similar synthetic procedure has been documented for the synthesis of related acetamide compounds, such as 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, which involves the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent.[1]

Part 1: Benchmarking as an Anticancer Agent (Tubulin Polymerization Inhibitor)

Many thiazole-containing compounds have been identified as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[2][3] This section details the protocols to evaluate this compound against commercially available tubulin inhibitors.

Data Presentation: Anticancer Activity

The following table summarizes the key parameters for comparing the anticancer potential of the target compound against established drugs.

CompoundCell Line (e.g., HeLa) IC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)Mechanism of Action
This compound Experimental DataExperimental DataTo be determined
Paclitaxel~0.01N/A (Enhancer)Microtubule Stabilizer
Colchicine~0.02~1-5Tubulin Polymerization Inhibitor
Vincristine~0.005~0.1-1Tubulin Polymerization Inhibitor
Nocodazole~0.1~1-10Tubulin Polymerization Inhibitor

Note: IC₅₀ values are approximate and can vary depending on the cell line and assay conditions.

Experimental Protocols

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[4][5][6][7]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and commercial standards in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[8][9][10]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement

  • 96-well plates (black plates for fluorescence)

  • Microplate reader (with fluorescence or UV-Vis capability) pre-warmed to 37°C

  • Test compounds and controls (Paclitaxel as enhancer, Nocodazole as inhibitor)

Procedure:

  • Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[8] For the fluorescence assay, include the fluorescent reporter.

  • Assay Setup: Add 5 µL of 10x concentrated test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiation: Initiate the polymerization by adding 45 µL of the tubulin solution to each well.

  • Measurement: Immediately place the plate in the 37°C microplate reader.

    • Fluorescence Method: Monitor the increase in fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) over time (e.g., every minute for 60 minutes).[10]

    • Turbidity Method: Measure the increase in absorbance at 340 nm over the same period.[9]

  • Data Analysis: Plot the fluorescence or absorbance values against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the controls. Calculate the IC₅₀ value for inhibition of polymerization.

Visualizations: Anticancer Workflow and Signaling

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24 hours seed_cells->incubate_24h add_compounds 4. Add Compounds to Cells incubate_24h->add_compounds prep_compounds 3. Prepare Compound Serial Dilutions incubate_48h 5. Incubate 48-72 hours add_compounds->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate 4 hours add_mtt->incubate_4h solubilize 8. Solubilize Formazan incubate_4h->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 10. Calculate % Viability and IC50 read_absorbance->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Microtubule_Dynamics cluster_tubulin Tubulin Pool cluster_inhibitors Inhibitors cluster_stabilizers Stabilizers tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization (GTP-dependent) microtubule->tubulin Depolymerization inhibitor Target Compound (e.g., Colchicine, Vincristine) inhibitor->tubulin Sequesters Dimers Prevents Polymerization stabilizer Paclitaxel stabilizer->microtubule Prevents Depolymerization

Caption: Simplified signaling of microtubule dynamics and drug intervention.

Part 2: Benchmarking as an Anticonvulsant Agent

Thiazole derivatives have also been explored for their anticonvulsant properties.[11] This section provides protocols for evaluating this compound in two standard preclinical models of seizure.

Data Presentation: Anticonvulsant Activity

The following table outlines the key efficacy and safety parameters for comparison.

CompoundMES Test ED₅₀ (mg/kg)PTZ Test ED₅₀ (mg/kg)Therapeutic Index (TD₅₀/ED₅₀)
This compound Experimental DataExperimental DataExperimental Data
Phenytoin~9.5Inactive~7
Carbamazepine~8.8~29.5~8
Valproic Acid~270~150~1.5
Diazepam~5~0.2>10

Note: ED₅₀ (Median Effective Dose) and Therapeutic Index values are approximate and can vary based on animal strain and experimental conditions.

Experimental Protocols

This model is predictive of efficacy against generalized tonic-clonic seizures.[11][12]

Materials:

  • Male mice (e.g., CF-1 strain, 20-25g)

  • Electroconvulsive shock generator

  • Corneal electrodes

  • 0.5% tetracaine hydrochloride in 0.9% saline

  • Test compounds and vehicle control

Procedure:

  • Animal Preparation: Acclimate mice for at least 3-4 days.[13] Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneally, i.p.).

  • Seizure Induction: At the time of peak effect of the drug, apply an anesthetic/electrolyte solution to the corneas of the mice.[14]

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.[11][14]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.[13]

  • Data Analysis: Test multiple doses to determine the ED₅₀, the dose that protects 50% of the animals from the seizure endpoint.

This model is used to identify compounds effective against myoclonic and absence seizures.[12][15]

Materials:

  • Male mice (e.g., CF-1 strain, 20-25g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[15]

  • Test compounds and vehicle control

  • Syringes for injection

Procedure:

  • Animal Preparation: Acclimate mice and administer the test compound or vehicle.

  • PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously into a loose fold of skin on the neck.[15]

  • Observation: Place the animal in an observation cage and observe for 30 minutes for the presence of a seizure.[15][16]

  • Endpoint: The typical endpoint is the occurrence of a clonic seizure lasting for at least 3-5 seconds.[15] An animal that does not exhibit this response is considered protected.

  • Data Analysis: Determine the ED₅₀ by testing a range of doses of the compound.

Visualization: Anticonvulsant Testing Workflow

Anticonvulsant_Workflow cluster_prep Preparation cluster_mes MES Test cluster_ptz PTZ Test cluster_analysis Data Analysis acclimate 1. Acclimate Animals prep_compound 2. Prepare Compound Doses acclimate->prep_compound administer 3. Administer Compound or Vehicle prep_compound->administer mes_stim 4a. Apply Electrical Stimulus administer->mes_stim ptz_inject 4b. Inject PTZ (s.c.) administer->ptz_inject mes_observe 5a. Observe for Tonic Hindlimb Extension mes_stim->mes_observe calc_ed50 6. Determine ED50 (Protection in 50% of animals) mes_observe->calc_ed50 ptz_observe 5b. Observe for Clonic Seizures ptz_inject->ptz_observe ptz_observe->calc_ed50

Caption: Workflow for preclinical evaluation of anticonvulsant compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general hazards associated with thiazole and acetamide derivatives and are designed to minimize risk and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with caution, treating it as a hazardous substance.[1] Thiazole derivatives can be flammable and may exhibit toxic properties.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat and closed-toe shoes

Hazard Assessment Summary

Hazard CategoryPotential RisksDisposal Consideration
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[3]Avoid direct contact and generating dust. Dispose of as hazardous waste.[3][4]
Skin/Eye Irritation May cause skin and eye irritation.[2]Wear appropriate PPE to prevent contact.[2]
Flammability Thiazole compounds can be flammable.[1]Keep away from heat, sparks, and open flames.[1]
Environmental Assumed to be harmful to aquatic life.[1]Prevent release into the environment; do not dispose of down the drain.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the following protocol is essential for safety and compliance.

1. Waste Collection:

  • Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent paper), in a designated hazardous waste container.[3][4]

  • The container must be made of a compatible material, be leak-proof, and kept securely sealed when not in use.[3][5]

2. Labeling:

  • Clearly label the hazardous waste container with the following information:[1][5]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Flammable")[1]

    • The date when waste was first added.[1]

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][3]

  • Ensure the storage area is away from incompatible materials, heat sources, and drains.[1][3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5][6]

  • Do not attempt to dispose of this chemical in the regular trash or down the drain.[1] All waste must be handled in accordance with local, state, and federal regulations.[7]

Accidental Release Measures

In the event of a spill, immediate action is necessary to mitigate potential harm.[4]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: If safe to do so, increase ventilation in the area.[4]

  • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).[4]

  • Collect: Place all contaminated materials into a sealed, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water. Dispose of all cleaning materials as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill collect_waste Collect Waste in a Designated Container label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end spill->collect_waste No spill_protocol Follow Accidental Release Protocol spill->spill_protocol Yes spill_protocol->ppe

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. The following procedures are based on the known hazards of similar thiazole and acetamide derivatives and are intended to ensure safe handling, storage, and disposal of this compound.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield worn over safety glasses.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect for tears or degradation before use.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatA long-sleeved lab coat.Protects skin and personal clothing from spills.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area or a chemical fume hood is recommended. If ventilation is inadequate or dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents inhalation of potentially harmful dust or vapors.

II. Operational Plan: Step-by-Step Handling

Adherence to proper handling protocols is essential for a safe laboratory environment.

  • Preparation:

    • Ensure a designated work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear safety goggles or a face shield.

    • Put on chemical-resistant gloves.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Minimize the generation of dust and aerosols when handling the solid form.[2]

    • If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]

    • Clean the work area and any equipment used.

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

III. Emergency and Disposal Plans

A. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][5] For larger spills, evacuate the area and follow institutional emergency procedures.

B. Disposal Plan

All waste containing this compound should be considered hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed waste container.

  • Disposal: Dispose of all waste according to local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1][3]

IV. Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe Proceed handle 3. Handle Compound don_ppe->handle Proceed clean 4. Clean Work Area handle->clean Proceed doff_ppe 5. Doff PPE clean->doff_ppe Proceed dispose 6. Dispose of Waste doff_ppe->dispose Proceed

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-1,3-thiazol-4-yl)acetamide
Reactant of Route 2
2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.